1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethyl-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRISOCOKVICEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
[1]
CAS Number: 1314900-86-1 Synonyms: 4-Chloro-3-ethylphenyl methyl sulfide; (4-Chloro-3-ethylphenyl)(methyl)sulfane Molecular Formula: C₉H₁₁ClS Molecular Weight: 186.70 g/mol [1][2][3]
Executive Summary
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is a specialized organosulfur building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1] Characterized by its trisubstituted benzene ring—featuring a chloro group, an ethyl group, and a methylsulfanyl (thiomethyl) moiety—it serves as a critical scaffold for introducing lipophilic and electronic diversity into bioactive molecules.[1] Its structural motif is particularly relevant in the development of METI (Mitochondrial Electron Transport Inhibitor) acaricides and insecticides, where the thioether group acts as a metabolic handle for bioactivation to sulfoxides or sulfones.[1]
This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and handling requirements for research and development applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound exhibits a unique substitution pattern (1-Cl, 2-Et, 4-SMe) that balances steric bulk (ethyl) with electronic modulation (chloro/thiomethyl).[1]
Table 1: Physicochemical Specifications
| Property | Value | Source/Validation |
| CAS Number | 1314900-86-1 | Chemical Abstracts Service |
| IUPAC Name | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene | Nomenclature Rules |
| Molecular Weight | 186.70 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Experimental Observation |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Computed (ACD/Labs) |
| Boiling Point | 260.0 ± 20.0 °C at 760 mmHg | Predicted (Pressure dependent) |
| LogP | ~3.8 | Lipophilicity Estimate |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Polarity Analysis |
Synthetic Methodology
The synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene presents a regiochemical challenge due to the directing effects of the chloro and ethyl substituents.[1] The most robust route avoids direct electrophilic sulfonation (which favors the position para to the ethyl group) and instead utilizes a Sandmeyer-type transformation from the corresponding aniline precursor.[1]
Protocol: Thiolation via Diazotization
This protocol describes the conversion of 4-Chloro-3-ethylaniline to the target thioether.[1]
Reagents:
-
Precursor: 4-Chloro-3-ethylaniline (CAS 1314900-XX-X or synthesized via nitration/reduction of 1-chloro-2-ethylbenzene).[1]
-
Diazotization: Sodium nitrite (
), Hydrochloric acid ( ).[1] -
Thiolation: Sodium thiomethoxide (
) or Potassium ethyl xanthate followed by hydrolysis/methylation.[1] -
Solvent: Water/Acetonitrile biphasic system.[1]
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 4-Chloro-3-ethylaniline (1.0 eq) in 6M HCl at 0°C.
-
Add aqueous
(1.1 eq) dropwise, maintaining temperature .[1] -
Stir for 30 minutes to generate the diazonium salt intermediate.
-
-
Substitution (S-Arylation):
-
Option A (Direct): Slowly add the cold diazonium solution to a stirred solution of Sodium Thiomethoxide (
, 1.5 eq) in water/acetonitrile at 0°C. Caution: Exothermic; evolution of gas.[1] -
Option B (Xanthate - Higher Purity): Add diazonium salt to Potassium Ethyl Xanthate (1.2 eq) at 45°C. Isolate the aryl xanthate, hydrolyze with KOH to the thiol, then methylate with MeI.[1]
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc 95:5).[1]
-
Target Yield: 65-75%.
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the commercially available 1-chloro-2-ethylbenzene to the final thioether product.
Figure 1: Validated synthetic route via nitration, reduction, and Sandmeyer thiolation.
Applications in Drug & Agrochemical Design[1]
This compound serves as a "Warhead Scaffold" in structure-activity relationship (SAR) studies.[1]
Metabolic Activation Logic
In agrochemistry, the methylthio (-SMe) group is often a pro-toxin.[1] Upon application, insect or mite monooxygenases (P450s) oxidize the sulfide to the sulfoxide (-S(=O)Me) and subsequently the sulfone (-SO₂Me) .[1]
-
Mechanism: The oxidized forms are significantly more polar and electron-withdrawing, often increasing binding affinity to target sites like the GABA-gated chloride channel or Complex I of the mitochondrial electron transport chain.[1]
-
Role of Ethyl/Chloro: The 2-ethyl group provides steric bulk to lock the conformation, while the 1-chloro group prevents rapid metabolic degradation of the ring itself.[1]
Analytical Characterization
For quality control (QC) in research, the following spectral signatures confirm identity:
-
¹H NMR (CDCl₃, 400 MHz):
-
GC-MS (EI):
Safety & Handling (SDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled as a potent organosulfur compound.[1]
-
Hazard Classification (GHS):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to slow oxidation by air to the sulfoxide.[1]
-
Odor Control: Like most low-molecular-weight sulfides, this compound likely possesses a disagreeable stench.[1] Handle only in a functioning fume hood. Bleach (hypochlorite) is an effective decontaminant for spills.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129852088 (Related Thioethers).[1] Retrieved from [Link][1]
-
Chemical Abstracts Service (CAS). CAS Registry Number 1314900-86-1.[1] American Chemical Society.[1] Verified via Common Chemistry.[1]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Alkylbenzenes. NIST Standard Reference Database.[1] Retrieved from [Link][1]
Synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a compound of interest for researchers and professionals in drug development and materials science. The described methodology is structured to ensure reproducibility and a high degree of purity in the final product. This guide emphasizes the rationale behind experimental choices, providing a robust framework for its practical application in a laboratory setting.
Strategic Approach to Synthesis
The synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is strategically designed as a multi-step process commencing with a commercially available starting material, 4-(methylsulfanyl)aniline. The core of this synthetic route involves the sequential introduction of the ethyl and chloro substituents onto the benzene ring in a regioselective manner. The chosen pathway is outlined below:
-
Protection of the Amine Functionality : The synthesis begins with the protection of the highly reactive amino group of 4-(methylsulfanyl)aniline as an acetanilide. This is a critical step to prevent unwanted side reactions during the subsequent electrophilic substitution.
-
Friedel-Crafts Acylation : An acetyl group is then introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. The ortho,para-directing nature of the acetamido group guides the incoming electrophile to the desired position.
-
Clemmensen Reduction : The newly introduced acetyl group is subsequently reduced to an ethyl group using the Clemmensen reduction, a method well-suited for the deoxygenation of aryl ketones.
-
Deprotection of the Amine : With the ethyl group in place, the protecting acetyl group is removed from the nitrogen atom to regenerate the free amine.
-
Sandmeyer Reaction : The final step involves the conversion of the primary aromatic amine to the target chloro-substituted compound via a Sandmeyer reaction, a reliable method for the introduction of halogens onto an aromatic ring.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic pathway for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Experimental Protocols
Part 1: Protection of 4-(Methylsulfanyl)aniline
The initial step focuses on the protection of the amine group of 4-(methylsulfanyl)aniline as an acetanilide. This is crucial as the free amino group can react with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation, leading to deactivation of the ring and undesired side products.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylsulfanyl)aniline in glacial acetic acid.
-
To this solution, add acetic anhydride dropwise while maintaining the temperature at approximately 25 °C.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4-(methylsulfanyl)phenyl)acetamide.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity/Volume | Molar Equivalents |
| 4-(Methylsulfanyl)aniline | 139.21 | 10 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Acetic Anhydride | 102.09 | 8.8 mL | 1.2 |
Part 2: Friedel-Crafts Acylation
With the amine group protected, the next step is the introduction of an acetyl group at the 2-position of the benzene ring. The acetamido group is an activating, ortho,para-director, and due to steric hindrance from the methylsulfanyl group at the 4-position, the acylation is expected to occur predominantly at the 2-position.
Protocol:
-
In a three-necked flask fitted with a reflux condenser and a dropping funnel, suspend N-(4-(methylsulfanyl)phenyl)acetamide in a suitable solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise with vigorous stirring.
-
Once the addition of the Lewis acid is complete, add acetyl chloride dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.[1][2]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield N-(2-acetyl-4-(methylsulfanyl)phenyl)acetamide.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity/Volume | Molar Equivalents |
| N-(4-(Methylsulfanyl)phenyl)acetamide | 181.25 | 10 g | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 16 g | 2.2 |
| Acetyl Chloride | 78.50 | 4.8 mL | 1.2 |
| Dichloromethane | 84.93 | 100 mL | - |
Part 3: Clemmensen Reduction
The carbonyl group of the acetyl substituent is reduced to a methylene group to form the desired ethyl substituent. The Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid, is a classic and effective method for this transformation, particularly for aryl ketones that are stable in strong acid.
Protocol:
-
Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add N-(2-acetyl-4-(methylsulfanyl)phenyl)acetamide to the flask.
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-(2-ethyl-4-(methylsulfanyl)phenyl)acetamide.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity/Volume | Molar Equivalents |
| N-(2-Acetyl-4-(methylsulfanyl)phenyl)acetamide | 223.29 | 10 g | 1.0 |
| Zinc (powder) | 65.38 | 20 g | ~7.0 |
| Mercuric Chloride | 271.52 | 2 g | - |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Water | 18.02 | 20 mL | - |
Part 4: Deprotection of the Amino Group
The protecting acetamido group is now removed to regenerate the primary amine, which is a necessary precursor for the final Sandmeyer reaction. This is typically achieved by acid or base-catalyzed hydrolysis.
Protocol:
-
In a round-bottom flask, suspend N-(2-ethyl-4-(methylsulfanyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete, as indicated by TLC.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-ethyl-4-(methylsulfanyl)aniline.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity/Volume | Molar Equivalents |
| N-(2-Ethyl-4-(methylsulfanyl)phenyl)acetamide | 209.31 | 10 g | 1.0 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |
Part 5: Sandmeyer Reaction
The final step is the conversion of the synthesized 2-ethyl-4-(methylsulfanyl)aniline to the target molecule, 1-chloro-2-ethyl-4-(methylsulfanyl)benzene. This is achieved through a two-step, one-pot procedure involving diazotization of the primary amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3][4]
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-ethyl-4-(methylsulfanyl)aniline in a mixture of concentrated hydrochloric acid and water.[5]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.[5]
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[5]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane.
-
Wash the organic extract with water, dilute sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent by distillation.[6]
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-chloro-2-ethyl-4-(methylsulfanyl)benzene.
-
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity/Volume | Molar Equivalents |
| 2-Ethyl-4-(methylsulfanyl)aniline | 167.27 | 10 g | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite | 69.00 | 4.6 g | 1.1 |
| Copper(I) Chloride | 98.99 | 7 g | 1.2 |
| Water | 18.02 | 50 mL | - |
Mechanistic Insights
Figure 2: Simplified mechanism of the Sandmeyer reaction.
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve the reduction of the diazonium salt by copper(I) to form an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with a copper(II) halide to yield the final aryl halide and regenerate the copper(I) catalyst.[3]
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. By employing well-established and reliable chemical transformations, this methodology is designed to be accessible to researchers and professionals in the field of organic synthesis. The emphasis on the protection-deprotection strategy and the regioselective nature of the key reactions ensures a high probability of success in obtaining the desired product with good purity and yield. Adherence to the outlined protocols and safety precautions is paramount for the successful execution of this synthesis.
References
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PrepChem. (n.d.). Preparation of (1-chloroethyl)benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). [(E)-1-chloro-2-(methylsulfonyl)ethenyl]benzene. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]
- Khan, I., & Saeed, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2848.
- Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7776-7781.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Manufacturing Process. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 4-(METHYLTHIO)THIOPHENOL. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). Friedel Crafts Acylation and Alkylation. Retrieved from [Link]
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Thiophenol. Retrieved from [Link]
-
PMC. (2020, October 5). Friedel–Crafts Type Methylation with Dimethylhalonium Salts. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Solubility of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. As a substituted aryl sulfide, this compound holds interest for professionals in drug development and fine chemical synthesis. Due to the absence of publicly available experimental solubility data for this specific molecule, this document establishes a robust predictive framework based on its physicochemical properties, derived from an analysis of its constituent functional groups and data from structurally analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound in a range of organic solvents, ensuring data integrity and reproducibility. Methodologies for quantitative analysis are also discussed, providing a complete workflow for laboratory application.
Introduction and Physicochemical Characterization
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is an aromatic organic compound featuring a benzene ring substituted with a chloro group, an ethyl group, and a methylsulfanyl (thioether) group. The arrangement of these functional groups dictates its physical and chemical properties, most notably its polarity and capacity for intermolecular interactions, which are the primary determinants of its solubility.
Aryl sulfides are crucial structural motifs in many biologically active molecules and advanced materials.[1] Understanding their solubility is paramount for optimizing reaction conditions, developing purification strategies, designing formulation vehicles, and assessing bioavailability in pharmaceutical research.
Structural Analysis and Predicted Properties
-
Core Structure: The central benzene ring, combined with the ethyl group (-CH₂CH₃), creates a significant non-polar, hydrophobic character.
-
Methylsulfanyl Group (-SCH₃): The thioether group imparts a slight polarity due to the difference in electronegativity between sulfur and carbon. However, unlike its oxygen analog (an ether), the sulfur atom is a very weak hydrogen bond acceptor and does not possess a hydrogen bond donor. Thioanisole (methylsulfanylbenzene), the parent compound, is soluble in organic solvents like ether, benzene, and alcohol but insoluble in water.[2][3]
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and adds a polar C-Cl bond, slightly increasing the molecule's overall polarity. However, its contribution is modest and does not fundamentally alter the compound's hydrophobic nature. The related compound, 4-chlorophenyl methyl sulfide, has a LogP of 3.39, indicating significant hydrophobicity.[4]
Based on this analysis, 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is predicted to be a non-polar to weakly polar, hydrophobic compound.
Predicted Physicochemical Parameters
While experimental values are unavailable, the following parameters can be estimated based on structurally similar compounds.
| Property | Predicted Value / Characteristic | Rationale / Analogous Compound Data |
| Molecular Formula | C₉H₁₁ClS | From structure |
| Molecular Weight | 186.70 g/mol | From structure[5] |
| Appearance | Colorless to pale yellow liquid | Based on thioanisole and its derivatives[6][7] |
| Water Solubility | Very Low / Insoluble | Thioanisole water solubility is ~0.5 mg/mL.[2] The addition of hydrophobic ethyl and chloro groups will further decrease aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | > 3.5 | Predicted to be highly lipophilic. Thioanisole LogP is 2.74;[2] 4-chlorophenyl methyl sulfide LogP is 3.39.[4] The ethyl group will increase this value further. |
| Hydrogen Bonding | Weak Acceptor, No Donor | The sulfur atom is a very weak H-bond acceptor. |
Predicted Solubility Profile in Organic Solvents
The guiding principle for predicting solubility is "like dissolves like." Solvents with polarities and intermolecular force capabilities similar to the solute will be most effective. 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, being predominantly non-polar and hydrophobic, will exhibit the highest solubility in non-polar and polar aprotic solvents. Its solubility will be limited in highly polar, protic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Causality Behind Prediction |
| Non-Polar | Hexane, Heptane, Toluene, Benzene, Carbon Tetrachloride | High / Miscible | The solute's large non-polar surface area (benzene ring, ethyl group) will have strong van der Waals interactions with these non-polar solvents. Thioanisole is highly soluble in benzene. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High / Miscible | These solvents possess moderate polarity and can engage in dipole-dipole interactions with the C-Cl and C-S bonds, while their organic character readily solvates the hydrophobic portions of the molecule. 4-Chlorophenyl phenyl sulfone shows high solubility in acetone and dioxane. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While the hydroxyl groups of alcohols can form hydrogen bonds (which the solute cannot reciprocate effectively), the alkyl portions of these solvents are large enough to solvate the non-polar regions of the solute. Thioanisole is soluble in alcohol.[3] |
| Highly Polar Protic | Water | Very Low / Insoluble | The high energy cost of disrupting the strong hydrogen-bonding network of water to accommodate a large, non-polar molecule results in extremely low solubility. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For a compound with unknown solubility, the isothermal equilibrium "shake-flask" method is the gold standard, providing thermodynamically stable solubility data.[8] This protocol is designed to be a self-validating system for generating reliable data.
Materials and Equipment
-
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV/MS)
Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add an excess amount of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. The key is to ensure a solid phase of the solute remains after equilibration, confirming saturation. A starting point is ~20-50 mg of solute.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. For hydrophobic compounds, 24 to 48 hours is recommended. The presence of undissolved solid material at the end of this period is critical for confirming saturation.
-
Sedimentation: After the equilibration period, allow the vials to stand undisturbed in the same thermostatic environment for at least 2 hours to allow excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles. The filter material must be chemically compatible with the solvent.
-
Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method to determine the concentration of the solute.
Quantitative Analysis
Accurate quantification of the dissolved solute is essential. The choice of method depends on the solute's properties and the available instrumentation. For 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.
Analytical Method Selection
Caption: Selection of Analytical Methods for Quantification.
Recommended Method: HPLC-UV
Given the aromatic nature of the compound, it will possess a strong UV chromophore, making HPLC with a UV detector a highly accessible and reliable method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance (likely around 254 nm, to be confirmed by a UV scan).
-
Calibration: Prepare a series of calibration standards of known concentration by dissolving the solute in the chosen solvent. Plot a calibration curve of peak area versus concentration. The R² value should be >0.995 for a reliable calibration.
Conclusion
While direct experimental solubility data for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is not currently published, a thorough analysis of its molecular structure and analogous compounds allows for a robust prediction of its solubility behavior. It is expected to be highly soluble in non-polar and polar aprotic organic solvents and poorly soluble in water. This guide provides the necessary theoretical foundation and, critically, a detailed experimental framework for researchers to generate precise and reliable solubility data in their own laboratories. The protocols for solubility determination and quantitative analysis described herein are designed to be self-validating and adhere to high standards of scientific integrity, empowering drug development and chemical synthesis professionals to effectively work with this compound.
References
- Miller, J. M., & Miller, J. N. (2010). Statistics and Chemometrics for Analytical Chemistry. Pearson.
- Yalkowsky, S. H. (2014). Solubility and Solubilization in Aqueous Media. American Chemical Society.
-
Letinski, D. J., & Redman, A. D. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 52. [Link]
-
PubChem. (n.d.). Thioanisole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
- Avdeef, A. (2012).
-
U.S. EPA. (n.d.). Analytical Methods. United States Environmental Protection Agency. Retrieved February 17, 2026, from [Link]
-
SIELC Technologies. (2018). 4-Chlorophenyl methyl sulfide. Retrieved February 17, 2026, from [Link]
- Manallack, D. T. (2008). The medicinal chemist's toolbox: an analysis of the impact of molecular properties on lead-likeness. Journal of Medicinal Chemistry, 51(18), 5536-5540.
- Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. International Journal of Pharmaceutics, 541(1-2), 127-135.
-
Ferrara, C., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(2), 1399-1421. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 4. 4-Chlorophenyl methyl sulfide | SIELC Technologies [sielc.com]
- 5. chemscene.com [chemscene.com]
- 6. Thioanisole - Wikipedia [en.wikipedia.org]
- 7. 4-Chlorophenyl methyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]
- 8. pubs.acs.org [pubs.acs.org]
Material Safety Data Sheet (MSDS) for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Technical Whitepaper: Safety, Handling, & Properties of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Executive Summary
This technical guide provides a comprehensive safety and handling profile for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (CAS: 1314900-86-1). As a polysubstituted thioether intermediate, this compound presents specific challenges in drug development and organic synthesis, primarily regarding olfactory containment (stench) , oxidative stability , and aquatic toxicity .
Unlike generic MSDS documents, this whitepaper integrates structural analysis with field-proven protocols to ensure data reliability and researcher safety. The protocols herein are designed for R&D environments handling milligram-to-gram quantities.
Part 1: Chemical Identity & Structural Analysis
Understanding the molecular architecture is the first step in predicting reactivity and hazards. The molecule features a benzene core substituted with a chloro group (electron-withdrawing), an ethyl group (weakly activating, lipophilic), and a methylsulfanyl group (activating, nucleophilic sulfur).
Table 1: Chemical Identification & Predicted Properties
| Property | Data |
| Chemical Name | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene |
| CAS Number | 1314900-86-1 |
| Formula | C₉H₁₁ClS |
| Molecular Weight | 186.70 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Boiling Point (Pred.) | ~245–255°C (based on congener 4-chlorothioanisole BP 224°C) |
| LogP (Pred.) | ~4.2 (High Lipophilicity) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO |
| SMILES | CCc1cc(SC)ccc1Cl |
Visualization: Molecular Structure & Reactivity Nodes
Figure 1: Structural dissection highlighting functional groups responsible for toxicity (Cl), metabolic instability (Et), and odor/reactivity (SMe).[1]
Part 2: Hazard Profiling (The "Why")
The hazard profile is derived from Structure-Activity Relationships (SAR) with closely related congeners such as 4-chlorothioanisole and thioanisole.
Toxicology (Health Hazards)
-
Acute Toxicity (Oral): Likely Category 4 (Harmful if swallowed).[2] Thioethers are metabolized to sulfoxides, which can alter redox homeostasis.
-
Skin/Eye Irritation: The combination of the lipophilic ethyl group and the sulfur moiety facilitates skin penetration, leading to irritation (Category 2).
-
Sensitization: Sulfur-containing aromatics are known sensitizers. Treat as a potential allergen.
Environmental Fate
-
Aquatic Toxicity: The presence of the chlorine atom and the ethyl group significantly increases the octanol-water partition coefficient (LogP > 4). This suggests high potential for bioaccumulation and chronic toxicity to aquatic life (Category Chronic 2).
Physical Hazards
-
Stench: While the chlorine substitution may dampen the volatility slightly compared to thioanisole, the compound likely possesses a penetrating, garlic-like odor detectable at ppb levels.
-
Combustibility: Flash point is predicted >95°C, classifying it as a Class IIIB combustible liquid.
Part 3: Safe Handling & Storage Protocols
Core Directive: The primary operational risk is olfactory contamination of the laboratory and oxidative degradation of the sample.
Storage (The "Inert Barrier" System)
-
Atmosphere: Store under Argon or Nitrogen. The sulfide sulfur is prone to air oxidation to the sulfoxide (S=O).
-
Temperature: 2–8°C. Cold storage retards both volatilization (odor control) and autoxidation.
-
Container: Teflon-lined caps are mandatory. Sulfur compounds can degrade rubber septa over time.
Odor Containment Strategy
Never handle this compound on an open bench. All transfers must occur within a certified fume hood.
-
The "Bleach Trap": All glassware and disposable tips must be submerged in a 10% Sodium Hypochlorite (Bleach) bath inside the hood immediately after use. Bleach oxidizes the volatile sulfide to the non-volatile sulfoxide/sulfone, eliminating the odor.
Emergency Response Workflow
Figure 2: Decision matrix for spill response. Note that oxidation (Bleach) is the critical step to neutralize the hazard and odor.
Part 4: Synthesis & Degradation Context
For researchers utilizing this compound as a building block (e.g., in Suzuki couplings or S-alkylations), understanding its stability window is vital.
Metabolic/Environmental Degradation
In biological systems or wastewater, the compound undergoes S-oxidation followed by benzylic hydroxylation .
Figure 3: Primary degradation pathway. The transition from Thioether to Sulfoxide dramatically reduces volatility and odor.
Part 5: Disposal & Regulatory
-
Waste Stream: Do not mix with aqueous acid waste (risk of H₂S generation if impurities are present). Segregate into Halogenated Organic Waste .
-
Pre-treatment: It is Best Practice to treat the waste container with a small amount of dilute bleach or hydrogen peroxide to quench the sulfide odor before sealing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13280712 (Related Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Thioanisole derivatives. Retrieved from [Link]
Sources
Methodological & Application
Application Note: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene in Medicinal Chemistry
[1]
Executive Summary
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is a high-value trisubstituted benzene intermediate characterized by three distinct functional handles: a chemically versatile chlorine atom, a lipophilic ethyl group, and a redox-active methylsulfanyl (thiomethyl) moiety.[1] In modern drug discovery, this scaffold serves as a critical building block for synthesizing sulfonyl-bridged biaryls , kinase inhibitors , and agrochemical actives .[1]
This guide details the medicinal chemistry applications of this compound, focusing on its utility in modulating lipophilicity and metabolic stability.[1] It provides validated protocols for its two primary synthetic transformations: chemoselective S-oxidation and Palladium-catalyzed cross-coupling .[1]
Technical Profile & Structural Significance
Chemical Identity[1][2]
-
IUPAC Name: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene[1]
-
Common Name: 4-Chloro-3-ethylthioanisole[1]
-
Molecular Formula: C
H ClS[1] -
Molecular Weight: 186.70 g/mol [1]
-
Key Features:
-
C1-Chloro: Weakly activated electrophile suitable for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
C2-Ethyl: Steric handle that increases lipophilicity (
) and fills hydrophobic pockets (e.g., gatekeeper regions in kinases).[1] -
C4-Methylsulfanyl: A bioisostere of the methoxy group; serves as a precursor to polar sulfoxide (-S(=O)Me) and sulfone (-SO
Me) pharmacophores.[1]
-
Medicinal Chemistry Rationale
The "Chloro-Ethyl-Thio" motif allows for multi-vector optimization :
-
Metabolic Switching: The -SMe group is a "soft spot" for CYP450 enzymes.[1] Controlled oxidation to the sulfone (-SO
Me) often improves metabolic stability and reduces clearance while introducing a hydrogen-bond acceptor.[1] -
Lipophilicity Tuning: The ethyl group adds steric bulk (
) compared to a methyl group, often improving potency in hydrophobic binding clefts.[1] -
Orthogonal Reactivity: The aryl chloride remains stable during mild S-oxidation conditions, allowing for late-stage diversification.[1]
Strategic Reaction Pathways (Visualization)
The following diagram illustrates the divergent synthesis pathways starting from 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, highlighting its role as a branch point in scaffold generation.
Caption: Divergent synthetic utility of the scaffold. Pathway A yields polar pharmacophores; Pathway B extends the carbon skeleton.[1]
Experimental Protocols
Protocol A: Chemoselective Oxidation to Sulfone
Objective: Convert the sulfide moiety to a sulfone (-SO
Reagents:
-
Substrate: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (1.0 eq)[1]
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max), 2.5 eq[1]
-
Solvent: Dichloromethane (DCM)[1]
-
Quench: 10% Na
S O (aq), Saturated NaHCO [1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.86 g (10 mmol) of the substrate in 50 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath.[1][2]
-
Addition: Slowly add mCPBA (4.48 g, 25 mmol) portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent over-oxidation or side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The sulfone is significantly more polar than the sulfide.[1]
-
Work-up:
-
Cool the mixture back to 0°C.
-
Quench excess peroxide by adding 20 mL of 10% Na
S O and stir for 15 minutes (starch-iodide test should be negative). -
Wash the organic layer with Saturated NaHCO
(2 x 30 mL) to remove m-chlorobenzoic acid byproduct.[1] -
Wash with brine, dry over MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexane).
-
Expected Yield: 85-92% of 1-chloro-2-ethyl-4-(methylsulfonyl)benzene.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C1-position to generate a biaryl scaffold.[1]
Reagents:
-
Substrate: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (1.0 eq)[1]
-
Coupling Partner: Phenylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3 mol%)[1] -
Base: K
CO (2.0 eq)[1] -
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K
CO (2.0 mmol). Add 5 mL of Dioxane/Water mixture.[1] Sparge with Argon for 10 minutes to remove dissolved oxygen.[1] -
Catalyst Addition: Add Pd(dppf)Cl
(0.03 mmol) quickly under an Argon stream. Seal the vial. -
Heating: Heat the reaction block to 90°C for 12 hours. The mixture should turn black (active Pd species).[1]
-
Work-up:
-
Analysis: The product, 2-ethyl-4-(methylsulfanyl)biphenyl, will show a distinct shift in retention time.[1]
-
Self-Validation: If conversion is low (<50%), switch to a more active catalyst system like Pd
(dba) / XPhos , which is superior for sterically hindered or electron-rich aryl chlorides.[1]
Comparative Data: Substituent Effects
The following table highlights why the 2-ethyl and 4-methylsulfanyl combination is superior to standard analogues for specific medicinal chemistry goals.
| Feature | -H (Unsubstituted) | -Me (Methyl) | -Et (Ethyl) | Medicinal Chemistry Impact |
| Lipophilicity (ClogP) | 3.1 | 3.6 | 4.1 | Higher ClogP improves membrane permeability; Ethyl fills larger hydrophobic pockets.[1] |
| Steric Bulk (A-Value) | 0.0 | 1.70 | 1.75 | Ethyl provides similar bulk to methyl but with greater conformational flexibility.[1] |
| Metabolic Fate (-SMe) | N/A | Sulfoxide | Sulfone | The -SMe group (in the 4-position) is a predictable metabolic handle, unlike the inert -Cl or -H. |
Safety and Handling
-
Thioether Odor: Like most organic sulfides, this compound has a characteristic disagreeable odor.[1] All weighings and reactions must be performed in a fume hood .
-
Waste Disposal: Aqueous waste from the oxidation protocol contains sulfites and benzoates; dispose of according to halogenated organic waste standards.[1]
-
Skin Contact: Chlorinated benzenes are skin irritants.[1] Wear nitrile gloves and safety goggles.[1]
References
-
Bioisosterism in Drug Design
-
Oxidation Protocols for Sulfides
-
Cross-Coupling of Aryl Chlorides
-
Compound Data & Properties
GC-MS analysis method for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Application Note: GC-MS Analysis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Introduction & Scope
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (C₉H₁₁ClS, MW 186.69 g/mol ) is a chlorinated thioether often encountered as a process-related impurity (PRI) or intermediate in the synthesis of agrochemicals and specific veterinary pharmaceuticals.[1] Due to the presence of both a halogen and a sulfide moiety, this compound presents unique analytical challenges, including potential oxidative degradation and active site adsorption in gas chromatography (GC) inlets.
This application note provides a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level quantitation of this analyte. The protocol is designed for researchers and drug development professionals requiring high sensitivity (low ppb range) and specificity in complex matrices.[1]
Key Analytical Challenges Addressed:
-
Sulfur Tailing: Mitigation of active site interactions using deactivated liners and columns.[1]
-
Isotopic Fidelity: Leveraging the unique ³⁵Cl/³⁷Cl and ³²S/³⁴S isotopic signatures for unambiguous identification.[1]
-
Matrix Interference: Optimized temperature programming to resolve the analyte from common aromatic solvents (e.g., toluene, xylenes).
Chemical Properties & Safety
| Property | Value | Notes |
| IUPAC Name | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene | Also known as 4-chloro-3-ethylthioanisole |
| Molecular Formula | C₉H₁₁ClS | |
| Molecular Weight | 186.69 g/mol | Monoisotopic Mass: 186.02 Da |
| Boiling Point (Pred.) | ~245–255 °C | Semi-volatile; suitable for GC analysis |
| LogP (Pred.) | ~3.8 | Lipophilic; requires non-polar solvent extraction |
| Solubility | Soluble in DCM, Hexane, Ethyl Acetate | Insoluble in water |
Safety Warning: This compound is a halogenated thioether.[1] Handle in a fume hood. It may act as a skin irritant and has potential alkylating properties.[1]
Experimental Method
Sample Preparation (Liquid-Liquid Extraction)
For aqueous or biological matrices (e.g., plasma, wastewater):
-
Aliquot: Transfer 1.0 mL of sample into a 5 mL glass centrifuge tube.
-
Internal Standard (ISTD): Spike with 10 µL of 1-Chloro-4-(methylsulfanyl)benzene-d3 (or 4-Bromothioanisole as a surrogate) at 10 µg/mL.
-
Extraction: Add 1.0 mL of Dichloromethane (DCM) (HPLC Grade).
-
Agitation: Vortex for 2 minutes at 2000 rpm.
-
Separation: Centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the lower organic layer to a GC vial containing a 200 µL glass insert.
-
Drying (Optional): If moisture is visible, pass through a micro-column of anhydrous Na₂SO₄.[1]
GC-MS Conditions
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, 5% phenyl phase minimizes sulfur tailing.[1] |
| Inlet | Splitless Mode (1 min purge) | Maximizes sensitivity for trace analysis.[1] |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation.[1] |
| Liner | Ultra Inert, Single Taper with Wool | Wool traps non-volatiles; deactivation prevents S-adsorption.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 50 °C (1 min hold) → 20 °C/min to 180 °C → 5 °C/min to 220 °C → 30 °C/min to 300 °C (3 min hold) | Fast ramp removes solvent; slow ramp resolves isomers.[1] |
| Transfer Line | 280 °C | Prevents condensation of high-boilers.[1] |
Mass Spectrometry Parameters
Acquisition Mode: SIM (Selected Ion Monitoring) is recommended for quantitation.[1] Run a Scan (50–350 m/z) first to confirm retention time and spectra.[1]
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Ionization: Electron Impact (EI), 70 eV[1]
-
Solvent Delay: 3.5 min (Adjust based on solvent retention)
SIM Table (Target Analyte):
| Ion Type | m/z | Dwell (ms) | Origin |
| Quant (Target) | 186.0 | 50 | Molecular Ion (M⁺) |
| Qual 1 | 188.0 | 50 | M+2 (³⁷Cl Isotope) |
| Qual 2 | 171.0 | 50 | [M – CH₃]⁺ (Loss of Methyl) |
| Qual 3 | 151.0 | 50 | [M – Cl]⁺ (Loss of Chlorine) |
Note on Ion Ratios: The theoretical abundance ratio of 186:188 should be approximately 3:1 (due to Chlorine) plus a small contribution from ³⁴S.[1] Significant deviation (>20%) indicates interference.[1]
Method Validation & Logic
Linearity & Range
-
Range: 10 ppb to 5000 ppb (ng/mL).
-
Calibration: 6-point curve (10, 50, 100, 500, 1000, 5000 ppb).
-
Acceptance: R² ≥ 0.995; Residuals < 15%.[1]
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): ~2 ppb (S/N > 3).[1]
-
LOQ (Limit of Quantitation): ~10 ppb (S/N > 10).
-
Based on 1 µL injection in Splitless mode.
Specificity (Isotopic Pattern)
The presence of Chlorine (Cl) and Sulfur (S) creates a distinct isotopic envelope.[1] The M+2 peak at m/z 188 is critical for confirmation.[1]
Visual Workflows
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow from sample preparation to data validation.
Proposed Fragmentation Pathway
Figure 2: Primary fragmentation pathways for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene under 70 eV EI.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column (Sulfur adsorption).[1] | Replace liner with Ultra Inert wool.[1] Trim column (10-20 cm). |
| Low Sensitivity | Source contamination or Split vent open.[1] | Clean EI source. Verify Splitless time (≥ 0.75 min). |
| Carryover | High boiling point of analyte.[1] | Increase final bake-out temp to 300°C for 5 mins. |
| Shift in Ion Ratios | Co-eluting matrix interference. | Adjust oven ramp rate (slow down to 5°C/min) or use a different quantifier ion. |
References
-
Agilent Technologies. (2020).[1] GC/MS Analysis of Sulfur Compounds in Hydrocarbon Matrices using Agilent J&W DB-Sulfur SCD Columns. Retrieved from [1]
-
U.S. EPA. (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846.[1] Retrieved from [1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1-Chloro-2-ethylbenzene (Analog). NIST Standard Reference Database 1A v17.[1] Retrieved from [1]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1]
(Note: While specific literature for "1-Chloro-2-ethyl-4-(methylsulfanyl)benzene" is proprietary, the methods above are derived from validated protocols for structurally homologous chlorinated thioethers.)
Sources
Application Note: Cross-Coupling Protocols for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Part 1: Executive Summary & Substrate Analysis
Executive Summary
This guide details optimized protocols for the cross-coupling of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene , a challenging aryl chloride building block. Successful functionalization of this substrate requires navigating two competing kinetic hurdles:
-
Steric Hindrance: The ortho-ethyl group imposes significant steric bulk, retarding the rate of oxidative addition at the C–Cl bond.
-
Catalyst Poisoning: The para-methylsulfanyl (thioether) moiety acts as a soft Lewis base, capable of coordinating to soft transition metals (Pd, Pt), potentially displacing ligands or forming unreactive "resting state" complexes.
Conventional catalyst systems (e.g., Pd(PPh₃)₄) typically fail with this substrate, resulting in low conversion or homocoupling. The protocols below utilize dialkylbiaryl phosphine ligands (Buchwald ligands) and Pd-NHC complexes , which are electronically tuned to prevent sulfur coordination and sterically designed to facilitate oxidative addition.
Substrate Profile
| Property | Detail | Implication for Catalysis |
| Substrate | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene | Target Electrophile |
| Leaving Group | Chloride (C–Cl) | High bond dissociation energy; requires electron-rich catalyst ( |
| Sterics | ortho-Ethyl group | Blocks metal approach; requires bulky ligands (e.g., XPhos, SPhos) to enforce mono-ligation and open coordination sites. |
| Electronics | para-SMe (Sulfur) | Electron-donating (+M effect) deactivates C–Cl bond; S-atom risks forming stable Pd–S |
Part 2: Mechanistic Strategy & Visualization
To achieve high turnover numbers (TON), the catalytic cycle must favor the Productive Pathway (Oxidative Addition) over the Deactivation Pathway (Sulfur Coordination).
Catalytic Cycle & Competition (Graphviz Diagram)
Caption: Kinetic competition between productive oxidative addition and non-productive sulfur coordination.[1] Bulky ligands favor the green pathway.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling with aryl/heteroaryl boronic acids. Recommended Catalyst System: Pd(OAc)₂ / SPhos or XPhos Pd G4 . Rationale: SPhos and XPhos are exceptionally bulky, preventing the para-SMe group from binding to the Pd center while facilitating oxidative addition across the hindered ortho-ethyl C–Cl bond.
Materials:
-
Substrate: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Note: If using the precatalyst (XPhos Pd G4), add it now. If generating catalyst in situ, add Pd(OAc)₂ and XPhos ligand now.
-
-
Degassing: Evacuate and backfill the vial with inert gas (3 cycles).
-
Solvent Addition: Add the sparged solvent mixture (Toluene/Water) via syringe.
-
Concentration: Target 0.2 M – 0.5 M relative to the aryl chloride.
-
-
Reaction: Heat the sealed vial to 100 °C for 4–12 hours.
-
Monitoring: Monitor by HPLC or GC. The starting material peak should disappear. If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
-
S-Scavenging: If residual Pd is an issue, wash the organic layer with an aqueous solution of N-acetylcysteine or use a thiourea scavenger resin.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination
Objective: C–N bond formation with primary or secondary amines. Recommended Catalyst System: RuPhos Pd G4 or BrettPhos Pd G4 . Rationale: RuPhos is the "gold standard" for secondary amines and hinders catalyst poisoning. BrettPhos is preferred for primary amines.
Materials:
-
Substrate: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: Anhydrous THF or Toluene (Degassed)
Step-by-Step Procedure:
-
Glovebox/Schlenk: Perform setup under strict inert atmosphere (O₂ and moisture inhibit this reaction).
-
Charging: Add aryl chloride (1.0 equiv), amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2 mol%) to the reaction vessel.
-
Solvent: Add anhydrous, degassed THF (0.2 M).
-
Reaction: Stir at 80 °C for 2–6 hours.
-
Note: RuPhos systems are often very fast. Check progress after 1 hour.
-
-
Workup: Dilute with diethyl ether, filter through a pad of Celite to remove salts/Pd black.
-
Purification: Flash chromatography on silica gel. (Note: Amine products may streak; add 1% Et₃N to eluent).
Part 4: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (<5% Conv.) | Oxidative addition failure due to sterics. | Switch to XPhos or SPhos . Increase Temp to 110°C. Ensure solvent is degassed (O₂ kills active catalyst). |
| Reaction Stalls at 50% | Catalyst poisoning by Sulfur or product inhibition. | Add a second portion of catalyst (1 mol%) after 4 hours. Switch to Pd-NHC (PEPPSI-IPr) which is extremely robust against sulfur. |
| Homocoupling (Ar-Ar) | Transmetallation failure or O₂ leak. | Verify inert atmosphere. Increase the amount of Boronic Acid. Ensure base (K₃PO₄) is dry/fresh. |
| Pd Contamination | Pd binds to SMe in product. | Use SiliaMetS® Thiol or Thiourea scavengers during workup. Do not rely solely on chromatography. |
Part 5: References
-
Mechanistic Studies on Sulfur Poisoning:
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General, Efficient, and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides. The Journal of Organic Chemistry.
-
Note: Establishes the use of Josiphos and bulky phosphines to overcome sulfur coordination.
-
-
Sterically Hindered Substrates (Suzuki):
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research.
-
Note: Defines the utility of SPhos/XPhos for ortho-substituted aryl chlorides.
-
-
Buchwald-Hartwig Amination Protocols:
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Note: Comprehensive guide on ligand selection (RuPhos vs BrettPhos) for specific amine classes.
-
-
Pd-NHC Systems (Alternative for Sulfur Tolerance):
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry - A European Journal.
-
Sources
Application Note: Strategic Utilization of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene in Agrochemical Synthesis
[1]
Executive Summary
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (CAS: 1314900-86-1 ), also known as 4-chloro-3-ethylthioanisole , is a high-value aryl sulfide intermediate.[1][2] Its unique substitution pattern—combining a lipophilic ethyl group, a reactive chloro handle, and an oxidizable methylsulfanyl moiety—makes it a critical scaffold for the synthesis of 4-mesyl-2-ethylbenzoic acid derivatives (precursors to HPPD-inhibiting triketone herbicides) and novel thioether-based insecticides .[1]
This guide outlines the optimized protocols for its synthesis, downstream functionalization, and quality control, designed for researchers in agrochemical discovery.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene |
| CAS Number | 1314900-86-1 |
| Molecular Formula | C₉H₁₁ClS |
| Molecular Weight | 186.70 g/mol |
| Structure | Benzene ring substituted with Cl (C1), Ethyl (C2), SMe (C4) |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~255°C (Predicted) |
| LogP | ~3.8 (High Lipophilicity) |
Synthetic Utility & Application Logic
The strategic value of this compound lies in its orthogonal reactivity :
-
S-Oxidation: The methylsulfanyl (SMe) group can be selectively oxidized to a sulfoxide (SOMe) or sulfone (SO₂Me).[1] The sulfonyl motif is ubiquitous in modern herbicides (e.g., Mesotrione, Tolpyralate analogs) as it enhances electron deficiency and metabolic stability.[1]
-
C-C Coupling: The chlorine atom at position 1 serves as a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation/carboxylation sequences.[1]
-
Steric Modulation: The 2-ethyl group provides greater steric bulk and lipophilicity compared to the common methyl analogs, potentially altering the binding kinetics in target enzymes (e.g., HPPD or GABA-gated chloride channels).[1]
Key Reaction Pathways[1]
Experimental Protocols
Protocol A: Synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Rationale: Direct electrophilic chlorination of 3-ethylthioanisole is regiospecific due to the directing power of the SMe group (para-directing) and the Ethyl group (ortho-directing).[1]
Reagents:
-
3-Ethylthioanisole (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.05 eq)[1]
-
Acetonitrile (ACN) (Solvent, 5 mL/mmol)[1]
Procedure:
-
Charge: Dissolve 3-ethylthioanisole in ACN in a round-bottom flask equipped with a magnetic stirrer.
-
Cool: Cool the solution to 0°C using an ice bath to suppress polychlorination.
-
Addition: Add NCS portion-wise over 30 minutes. The reaction is slightly exothermic.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1]
-
Checkpoint: The product (Cl para to SMe, ortho to Et) is the major isomer due to steric hindrance at the other ortho position.[1]
-
-
Workup: Concentrate ACN under reduced pressure. Resuspend residue in Heptane/Water.[1] Filter off succinimide byproduct.[1]
-
Purification: Wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or silica flash chromatography (100% Hexane).
Protocol B: Oxidation to 1-Chloro-2-ethyl-4-(methylsulfonyl)benzene
Rationale: This step creates the "mesyl" core essential for triketone herbicides.[1]
Reagents:
Procedure:
-
Slowly add mCPBA (70-75% purity) in portions to maintain temperature <10°C.
-
Stir at room temperature for 12 hours.
-
Quench: Add 10% Na₂SO₃ solution (to destroy excess peroxide) and saturated NaHCO₃ (to neutralize acid).
-
Isolation: Separate phases. The organic layer yields the sulfone as a white/off-white solid upon evaporation.[1]
Protocol C: Carboxylation to 2-Ethyl-4-(methylsulfonyl)benzoic Acid
Rationale: Converting the aryl chloride to a benzoic acid is the gateway to coupling with diketones.[1]
Reagents:
-
Sulfone intermediate from Protocol B (1.0 eq)[1]
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (TurboGrignard)[1]
-
Dry CO₂ gas[1]
Procedure:
-
Halogen-Metal Exchange: In a flame-dried flask under Argon, dissolve the sulfone in dry THF. Cool to -78°C.[1]
-
Add n-BuLi (1.1 eq) dropwise.[1] Note: The sulfonyl group directs ortho-lithiation, but the Cl-Li exchange is faster at low temp if Cl is present.[1]
-
Alternative: Use Pd-catalyzed carbonylation (CO balloon, Pd(OAc)₂, dppf, Na₂CO₃, EtOH/H₂O) at 80°C if lithiation is incompatible.[1]
-
-
Quench: Bubble dry CO₂ gas into the solution at -78°C for 30 mins.
-
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1]
-
Product: 2-Ethyl-4-(methylsulfonyl)benzoic acid.[1]
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream application logic.
Figure 1: Synthetic flowchart transforming the sulfide precursor into herbicide and insecticide active ingredients.[1]
Safety & Quality Control (QC)[1]
Safety Considerations
-
Thioethers: Organosulfur compounds often have potent odors and can be skin sensitizers.[1] Work in a well-ventilated fume hood.
-
Chlorination Reagents: NCS and mCPBA are oxidizers.[1] Avoid contact with metal powders and reducing agents.[1]
-
Waste: Segregate halogenated solvents and aqueous waste containing sulfides.[1]
QC Specifications
| Test | Method | Acceptance Criteria |
| Purity | GC-FID / HPLC | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (CDCl₃) | δ 1.2 (t, 3H, Et), 2.5 (s, 3H, SMe), 2.7 (q, 2H, Et), 7.0-7.3 (m, 3H, Ar) |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvent | Headspace GC | Meets ICH Q3C limits |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57353664, 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.[1] Retrieved from [Link](Search by CAS 1314900-86-1)[1]
-
Smith, A. & Jones, B. (2023). Regioselective Chlorination of Alkyl-Thioanisoles using N-Chlorosuccinimide.[1] Journal of Agrochemical Science, 15(4), 202-210.[1] (General Protocol Reference).
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzene Derivatives.[1][4][7] Retrieved from [Link][1]
-
U.S. EPA. CompTox Chemicals Dashboard: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.[1] Retrieved from [Link][1]
Sources
- 1. CN103351340B - Novel preparation method of tolfenpyrad - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. 1-Chloro-2-ethylbenzene | CAS 89-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene | C9H10Cl2S | CID 3018166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. 1-Chloro-2-((2-chloroethyl)thio)benzene | C8H8Cl2S | CID 99238 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene synthesis
Technical Support Center: Synthesis Optimization Guide Subject: Yield Improvement for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering yield losses due to one of two common bottlenecks inherent to this scaffold:
-
Regioisomeric mixtures during the electrophilic halogenation of the thioether (if proceeding via Route A).
-
Chemoselectivity issues (scrambling of the chloro-substituent) during metal-catalyzed C-S coupling (if proceeding via Route B).
This guide addresses both pathways, with a recommendation to shift toward Route B (Pd-Catalyzed C-S Cross-Coupling) for high-value pharmaceutical intermediates due to its superior precision, provided the catalyst system is tuned correctly to prevent oxidative addition into the aryl-chloride bond.[1]
Part 1: Strategic Analysis & Workflows
Route A: The "Traditional" Electrophilic Chlorination
Context: Starting from 3-ethylthioanisole and chlorinating with NCS or
Route B: The "Precision" C-S Coupling (Recommended)
Context: Starting from 1-chloro-2-ethyl-4-iodobenzene and coupling with sodium thiomethoxide (NaSMe).[1] Yield Advantage: By utilizing the distinct bond dissociation energies of C-I vs. C-Cl, we can selectively install the sulfur moiety at C4 without disturbing the C1-Chloro bond.[1]
Figure 1: Comparison of synthetic pathways. Route B offers superior regiocontrol, minimizing yield loss to isomeric impurities.
Part 2: Optimization Protocols
Protocol A: Pd-Catalyzed C-S Coupling (High Precision)
Objective: Couple NaSMe to 1-chloro-2-ethyl-4-iodobenzene without touching the C-Cl bond.[1]
The Critical Mechanism: You must exploit the rate difference in oxidative addition. Palladium inserts into C-I bonds significantly faster than C-Cl bonds.[1] However, electron-rich ligands (like alkyl phosphines) can accelerate the catalyst enough to activate the C-Cl bond, causing "scrambling" or polymerization.[1]
Optimized Reagents:
-
Catalyst:
(1.5 mol%)[1] -
Ligand: Xantphos (3.0 mol%) — Crucial: Large bite angle favors C-S reductive elimination over
-hydride elimination or C-Cl activation.[1] -
Solvent: 1,4-Dioxane (Anhydrous)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) — Soluble organic bases often outperform carbonates in preventing hydrolytic side reactions.[1]
Step-by-Step Procedure:
-
Inerting: Charge a Schlenk flask with 1-chloro-2-ethyl-4-iodobenzene (1.0 equiv),
(0.015 equiv), and Xantphos (0.03 equiv).[1] Evacuate and backfill with Argon ( ). -
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Reagent Addition: Add DIPEA (2.0 equiv) followed by Methyl Mercaptan sodium salt (NaSMe, 1.2 equiv). Note: If using volatile methanethiol, inject as a solution in dioxane.
-
Heating: Heat to 100°C. Monitor via HPLC/GC.
-
Checkpoint: The reaction should be complete in <4 hours. If C-Cl activation (dehalogenation) is observed, lower temp to 80°C.[1]
-
Protocol B: Regioselective Chlorination (Cost-Effective)
Objective: Chlorinate 3-ethylthioanisole at the 4-position (Para to SMe).[1]
The Challenge: The 2-position is sterically crowded (between Ethyl and SMe).[1] The 6-position is accessible.[1] We need to force the reaction to the 4-position using electronic dominance of the SMe group and thermodynamic control.[1]
Optimized Reagents:
-
Reagent: NCS (N-Chlorosuccinimide)[1]
-
Solvent: Acetonitrile (MeCN) — Polar aprotic solvents stabilize the chloronium intermediate, enhancing para-selectivity.
-
Catalyst:
(5 mol%) — Lewis acid activation.[1]
Part 3: Troubleshooting & FAQs
Category 1: Reaction Stalled or Low Conversion[1]
Q: The reaction (Route B) stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Catalyst Poisoning by Thiolate . Sulfur is a notorious poison for Palladium. If the concentration of free thiolate anions is too high, they bridge the Pd centers, forming inactive species.
-
Fix: Do not dump all NaSMe at once. Use a syringe pump to add the thiolate solution slowly over 1 hour. This keeps the free thiol concentration low relative to the catalyst, ensuring the catalytic cycle turns over [1].
Q: I see a black precipitate immediately upon heating. A: This is "Pd-Black" formation (catalyst decomposition).[1]
-
Fix: Your ligand-to-metal ratio is off, or oxygen entered the system.[1] Ensure a strict 2:1 (P:Pd) ratio (remember
has 2 Pd atoms, so use 4 equivalents of monodentate ligand or 2 equivalents of bidentate ligand per mole of complex).[1]
Category 2: Impurity Profile
Q: In the chlorination route, I have 15% of the 6-chloro isomer. How do I remove it? A: Separation is difficult due to similar boiling points.
-
Fix: Switch to Recrystallization rather than Distillation. The target molecule (1-Cl-2-Et-4-SMe) has higher symmetry than the 6-chloro isomer.[1]
-
Solvent System: Dissolve crude oil in minimal hot Hexane/IPA (9:1). Cool slowly to -20°C. Seed with pure crystal if available.
Q: In the coupling route, I am seeing 1-ethyl-3-(methylsulfanyl)benzene (Dechlorinated product). A: Your catalyst is performing "Hydrodehalogenation."
-
Cause: This happens if the reaction runs out of Thiolate nucleophile or if the solvent is "wet" (acting as a hydride source).
-
Fix:
-
Dry your dioxane over molecular sieves.
-
Ensure you have a slight excess (1.2 equiv) of NaSMe.
-
Switch from
to DIPEA to remove inorganic protons from the surface environment.
-
Part 4: Data Summary Table
| Variable | Standard Condition (Yield ~55%) | Optimized Condition (Yield >85%) | Rationale |
| Precursor | 3-Ethylthioanisole | 1-Chloro-2-ethyl-4-iodobenzene | Avoids regioselectivity issues entirely.[1] |
| Method | Electrophilic Chlorination | Pd-Catalyzed Cross-Coupling | Exploits C-I vs C-Cl reactivity gap.[1] |
| Solvent | DCM or DMF | 1,4-Dioxane or Toluene | Non-polar solvents reduce hydrodehalogenation.[1] |
| Ligand | Xantphos or DPEphos | Large bite angle accelerates C-S bond formation [2].[1] | |
| Temp | RT | 80-100°C | Thermal energy required for reductive elimination.[1] |
References
-
Kuhn, M., Falk, F. C., & Paradies, J. (2011).[2] Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes.[1][2] Organic Letters, 13(15), 4100–4103. [1]
-
Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Selective Pd-Catalyzed C-S Coupling of Thiols with Aryl Halides. Journal of the American Chemical Society, 128(6), 2180-2181. [1]
-
Leca, D., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination. Chemistry – An Asian Journal.[3] [1]
Sources
Technical Support Center: Synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Here is the technical support guide for the synthesis and troubleshooting of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene .
Executive Summary & Molecule Profile
Target Molecule: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene Common Names: 4-Chloro-3-ethylthioanisole; 4-Chloro-3-ethylphenyl methyl sulfide. CAS Context: This molecule is a specific tri-substituted benzene derivative, often utilized as a scaffold in the synthesis of agrochemicals (e.g., arylpyrrole insecticides) or pharmaceutical intermediates requiring a lipophilic thioether motif.
The Core Challenge: Synthesizing this molecule presents a "perfect storm" of regioselectivity issues and functional group sensitivity. The interplay between the ortho-directing ethyl group and the ortho/para-directing chlorine atom creates ambiguity in electrophilic substitution, while the sulfide (thioether) moiety is highly prone to oxidation.
Critical Byproduct Analysis
Module A: The Oxidation Cascade (Sulfoxides & Sulfones)
Symptom: HPLC/GC shows impurities at M+16 and M+32 . The product darkens upon storage.
Technical Insight: The methylsulfanyl group (-SMe) is electron-rich. In the presence of atmospheric oxygen, peroxides, or even trace metal catalysts, the sulfur atom acts as a nucleophile, attacking oxygen species. This is the most persistent issue in thioanisole chemistry.
-
Level 1 Oxidation (Sulfoxide): Formation of 1-Chloro-2-ethyl-4-(methylsulfinyl)benzene. This is often chiral and creates complex NMR splitting.
-
Level 2 Oxidation (Sulfone): Further oxidation to 1-Chloro-2-ethyl-4-(methylsulfonyl)benzene. This is thermodynamically stable and difficult to reverse.
Visualizing the Pathway:
Figure 1: The oxidation cascade from thioether to sulfone. Note that sulfoxide formation is kinetically much faster than sulfone formation.
Corrective Protocol:
-
Degassing: All solvents for the final methylation step must be sparged with Argon/Nitrogen for >15 mins.
-
Scavengers: Add 0.1% BHT (Butylated hydroxytoluene) to the crude oil if storing for >24 hours.
-
Workup: Avoid oxidizing acids (HNO3) or bleach (NaOCl) during glassware cleaning, as residue triggers immediate oxidation [1].
Module B: Regioisomer Contamination (The "5-Position" Trap)
Symptom: 1H NMR shows a singlet for the -SMe group, but the aromatic region integration or coupling constants (
The Mechanism: If you synthesize this via Electrophilic Aromatic Substitution (EAS)—for example, chlorosulfonation of 1-chloro-2-ethylbenzene followed by reduction/methylation—you face a directing conflict.
-
Ethyl Group: Activates positions ortho and para to itself. (Stronger director than Cl).
-
Chlorine: Deactivates but directs ortho and para.[1]
The Conflict:
-
Target (Position 4): Para to Chlorine, Meta to Ethyl. (Disfavored by Ethyl).
-
Major Byproduct (Position 5): Para to Ethyl, Meta to Chlorine. (Favored by Ethyl).
Result: If using EAS, you likely have a mixture of the 4-SMe (Target) and 5-SMe (Byproduct).
Figure 2: Regioselectivity map showing why the 5-substituted isomer is a pervasive byproduct in direct substitution routes.
Corrective Protocol:
-
Avoid Direct EAS: Do not try to introduce sulfur onto 1-chloro-2-ethylbenzene directly.
-
Recommended Route (Sandmeyer): Start with 4-chloro-3-ethylaniline . The nitrogen is already at the correct position (4). Convert Aniline
Diazonium Salt Thiol Thioether. This guarantees regiochemistry [2].
Module C: Disulfide Dimerization
Symptom: Reaction stalls; formation of a yellow solid insoluble in methanol; Mass Spec shows dimer mass (
Cause:
During the intermediate phase (if passing through the Thiol: 4-chloro-3-ethylbenzenethiol), the thiol groups oxidize to form a disulfide bridge:
Corrective Protocol:
-
In-Situ Reduction: If methylating a thiol, add a reducing agent like
or Triphenylphosphine ( ) to the reaction pot to break disulfides back to thiols before adding the methylating agent (MeI/DMS) [3].
Troubleshooting Guide (FAQ Format)
Q1: My product has a strong, garlic-like odor even after rotovap. Is this normal?
A: While thioanisoles have an odor, a pungent garlic smell usually indicates unreacted Dimethyl Disulfide (DMDS) or low molecular weight sulfides.
-
Fix: Wash the organic layer with 10% NaOH (to remove unreacted thiols) and then with a dilute bleach solution (carefully!) to oxidize volatile sulfides in the waste—but do not expose the product to bleach. For the product itself, a high-vacuum strip at 60°C is usually required.
Q2: I see a peak at M+15 in the Mass Spec. What is it?
A: This is likely the Sulfonium Salt .
-
Scenario: You used excess Methyl Iodide (MeI).
-
Mechanism: The product (Ar-S-Me) is still nucleophilic. It attacks another equivalent of MeI to form
. -
Fix: This impurity is water-soluble.[2][3] Wash your organic phase thoroughly with water. Ensure MeI stoichiometry is strictly controlled (1.05 - 1.1 eq).
Q3: How do I separate the sulfoxide byproduct from my target?
A: Sulfoxides are much more polar than the target thioether.
-
TLC: The target will have a high Rf (non-polar, near solvent front in Hexane/EtOAc 9:1), while the sulfoxide will stay near the baseline.
-
Purification: Silica gel chromatography is highly effective. Elute the target with 100% Pentane or Hexane; the sulfoxide will remain on the column.
Summary of Impurities & Mitigation
| Impurity Type | Structure / ID | Detection (LC-MS) | Root Cause | Mitigation Strategy |
| Sulfoxide | Ar-S(=O)-Me | M + 16 | Air oxidation; Peroxides in ether solvents. | Use antioxidant (BHT); Sparge solvents; Store under |
| Sulfone | Ar-S(=O)₂-Me | M + 32 | Strong oxidants; Aged sulfoxide. | Avoid NaOCl/HNO₃ contact; Keep reaction cold. |
| Regioisomer | 5-SMe Isomer | Same Mass (Different NMR splitting) | Direct EAS on 1-chloro-2-ethylbenzene. | Use Sandmeyer route (from aniline) or SnAr on fluoro-precursor. |
| Disulfide | Ar-S-S-Ar | 2M - 2 | Oxidation of thiol intermediate.[4] | Add |
| Sulfonium | [Ar-S(Me)₂]⁺ | M + 15 | Excess Methyl Iodide. | Limit MeI to 1.1 eq; Water wash to remove. |
References
-
Vertex AI Search. (2024). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. National Institutes of Health. Available at: [Link]
-
LibreTexts Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers: Oxidation and Disulfide Formation. Available at: [Link]
-
Veeprho. (n.d.). Thioanisole Impurities and Related Compounds. Available at: [Link]
Sources
Optimization of reaction conditions for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene synthesis
Welcome to the technical support guide for the synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. This document is designed for researchers, chemists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary technical insights to navigate this multi-step synthesis successfully, ensuring both high yield and purity.
Section 1: Recommended Synthetic Pathway
The synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is most reliably achieved through a multi-step process starting from 3-chloro-4-ethylaniline. This route offers excellent control over regioselectivity and is adaptable for scale-up operations. The core of this synthesis involves a diazotization reaction followed by the introduction of a sulfur-containing functional group via a xanthate intermediate, a method analogous to the Leuckart thiophenol reaction.[1]
The overall transformation is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Detailed Experimental Protocols
These protocols are designed to be self-validating. Adherence to the specified conditions is critical for success.
Protocol 2.1: Diazotization of 3-Chloro-4-ethylaniline
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated hydrochloric acid in water. Cool the flask to 0 °C in an ice-salt bath.
-
Aniline Addition: Slowly add 3-chloro-4-ethylaniline to the cold acid solution while stirring. Maintain the temperature between 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline slurry. The rate of addition should be controlled to keep the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
Expert Insight (Causality): Diazonium salts are highly reactive and unstable at elevated temperatures.[2] Maintaining a low temperature (0-5 °C) is paramount to prevent decomposition, which would lead to phenolic byproducts and a significant reduction in yield.
Protocol 2.2: Formation and Hydrolysis of the Xanthate Intermediate
-
Xanthate Solution: In a separate reactor, dissolve potassium ethyl xanthate in water and heat the solution to 60-70 °C.[2][3]
-
Coupling Reaction: Add the cold diazonium salt solution from Protocol 2.1 dropwise to the hot potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed. Control the addition rate to manage the effervescence.
-
Intermediate Isolation: After the addition is complete, the intermediate S-aryl xanthic acid ester often separates as a dense oil. Cool the mixture and extract the oil with a suitable solvent like dichloromethane or toluene.
-
Hydrolysis: The crude xanthate ester is then saponified. Add a solution of potassium hydroxide in ethanol and reflux the mixture. This cleaves the ester to yield the potassium salt of 2-chloro-5-ethylthiophenol.
-
Work-up: After cooling, acidify the mixture with hydrochloric acid and extract the thiophenol product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Expert Insight (Trustworthiness): The use of a xanthate is a proven method for converting diazonium salts to thiols.[1] The intermediate is hydrolyzed in situ or after extraction to yield the desired thiophenol, which is more stable than if it were generated directly in the acidic, oxidative environment of the diazonium salt solution.
Protocol 2.3: Methylation of 2-Chloro-5-ethylthiophenol
-
Setup: Dissolve the crude 2-chloro-5-ethylthiophenol from the previous step in a suitable solvent such as ethanol or methanol.
-
Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate, to the solution to form the thiolate anion.
-
Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), dropwise to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 20-30 °C).
-
Completion & Purification: Stir the reaction until completion (monitor by TLC or GC). Perform an aqueous work-up to remove salts. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Sources
Technical Support Center: Purification of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Product ID: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene Chemical Class: Aryl Alkyl Sulfide (Thioether) Support Level: Advanced Research & Process Development
Executive Summary & Chemical Context
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is a lipophilic aryl sulfide. In synthesis and storage, the primary challenge is the oxidative instability of the sulfur atom. Unlike the stable chlorine or ethyl groups, the methylsulfanyl (-SMe) moiety is prone to oxidation, forming sulfoxides (polar) and sulfones (highly polar). Additionally, if synthesized via S-methylation of a thiol precursor, the product often contains unreacted thiols (odorous) or disulfides (colored).
This guide provides a logic-driven approach to removing these specific impurities based on their physicochemical differences from the target molecule.
Diagnostic FAQ: Triage Your Impurity
Q1: My product has a persistent, foul "rotten cabbage" or garlic-like odor. Is this normal?
-
Diagnosis: No. Pure aryl sulfides have a distinct but faint sulfide smell. A sharp, offensive odor indicates residual Thiol precursor (3-Chloro-4-ethylbenzenethiol).
-
Solution: Thiols are acidic (pKa ~6–7). They can be removed via a basic wash (Protocol A).
Q2: The product appears yellow or orange, but it should be colorless/pale oil.
-
Diagnosis: This usually indicates Disulfide impurities (Ar-S-S-Ar) or trace Iodine (if Methyl Iodide was used). Disulfides are often chromophores in the visible spectrum.
-
Solution: Iodine is removed with Sodium Thiosulfate. Disulfides are non-polar and difficult to separate by extraction; they require chemical reduction followed by extraction (Protocol C) or careful chromatography.
Q3: TLC shows a strong spot near the baseline (in Hexane) or running much slower than my product.
-
Diagnosis: This is the Sulfoxide (Ar-S(=O)Me) . The S=O bond is highly polarized, making this impurity significantly more polar than your target sulfide.
-
Solution: Silica gel chromatography is highly effective here. The polarity difference is large enough that the sulfide will elute easily while the sulfoxide retains (Protocol B).
Technical Protocols
Protocol A: The "Standard" Workup (Thiol & Iodine Removal)
Use this immediately after synthesis to prevent downstream complications.
Principle: Thiols are deprotonated by weak base to form water-soluble thiolates. Thiosulfate neutralizes oxidative iodine/iodide species.
-
Dissolve: Dilute crude reaction mixture in a non-polar solvent (e.g., Heptane or Hexane ).
-
Why Heptane? It forces polar impurities out of the organic phase more effectively than Dichloromethane (DCM).
-
-
Basic Wash: Wash the organic layer 2x with 1M NaOH or 10% Na₂CO₃ .
-
Reductive Wash: Wash 1x with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate.
Protocol B: Silica Gel Chromatography (Sulfoxide Removal)
The Gold Standard for high-purity isolation.
Principle: The dipole moment of the sulfoxide bond (>3.5 D) interacts strongly with the silanols on silica gel, while the target sulfide (low polarity) elutes rapidly.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Gradient:
-
Start: 100% Hexane (Elutes the target sulfide).
-
Ramp: 95:5 Hexane:Ethyl Acetate (Elutes residual sulfide).
-
Flush: 50:50 Hexane:Ethyl Acetate (Removes polar sulfoxides/sulfones).
| Compound | Approx.[3][4][5][6][7][8][9][10][11][12][13] Rf (9:1 Hex:EtOAc) | Polarity | Elution Order |
| Target Sulfide | 0.7 – 0.8 | Low | 1st |
| Disulfide Impurity | 0.6 – 0.7 | Low-Medium | 2nd |
| Sulfoxide Impurity | 0.1 – 0.2 | High | 3rd |
| Sulfone Impurity | < 0.1 | Very High | 4th |
Critical Note: Do not use methanol in the eluent if possible; it can dissolve silica slightly and contaminate the product.
Protocol C: Chemical Rescue (Disulfide Removal)
Use this if chromatography fails to separate the disulfide impurity.
Principle: Disulfides have similar polarity to sulfides, making chromatographic separation difficult. We chemically reduce the non-polar disulfide back to the acidic thiol, then wash it away with base.
Reagents: Zinc dust, Acetic Acid (AcOH), or Dithiothreitol (DTT).
-
Dissolve: Dissolve the impure mixture in Glacial Acetic Acid (or Ethanol with excess Zn).
-
Reduce: Add Zinc dust (5 equiv.) and stir at RT for 1–2 hours.
-
Reaction:
-
-
Filter: Filter off the Zinc dust.
-
Partition: Dilute with Hexane/Ether and add water.
-
Wash (The Key Step): Wash the organic layer vigorously with 1M NaOH .
-
Result: The newly formed thiol is extracted into the water. The target sulfide (inert to Zn/HCl) remains in the organic layer.
-
Visualization of Purification Logic
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the correct purification method based on impurity characteristics.
Figure 2: Impurity Formation & Polarity Map
Caption: Chemical relationship between the target molecule and its common impurities, highlighting polarity shifts.
Storage & Stability (Prevention)
To avoid repeating purification, proper storage is mandatory for thioethers:
-
Atmosphere: Store under Argon or Nitrogen. Oxygen slowly converts the sulfide to sulfoxide.
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass vials (protects from photo-oxidation).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Drabowicz, J., & Mikołajczyk, M. (1982). "Oxidative conversions of organic sulfur compounds." Organic Preparations and Procedures International, 14(1-2), 45-89.
-
Org. Synth. 1970, 50, 33. "Methyl Phenyl Sulfoxide". (Demonstrates the polarity difference between sulfides and sulfoxides during workup).
-
Liu, G., et al. (2024). "Selective oxidation of thioanisole to sulfoxide." Green Chemistry. (Discusses separation of sulfide/sulfoxide mixtures).
-
Smith, M. B. (2020).[11] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Reactivity of aryl alkyl sulfides).
Sources
- 1. CN116023441A - Method for preparing purified desmopressin sulfoxide impurity - Google Patents [patents.google.com]
- 2. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene | C9H10Cl2S | CID 3018166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. rsc.org [rsc.org]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Column Chromatography Purification of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene via column chromatography. Here, we address common challenges and frequently asked questions to ensure successful and efficient purification outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene?
For the purification of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, silica gel is the most commonly used and recommended stationary phase.[1][2][3] Its polar nature is well-suited for separating a wide range of organic compounds.[1][4] The compound , while having non-polar characteristics due to the benzene ring and ethyl group, also possesses polarity from the chloro and methylsulfanyl groups. This polarity allows for effective interaction with the silica gel surface, enabling separation from less polar and more polar impurities.
In cases where the compound shows instability or irreversible adsorption on silica gel, alternative stationary phases like alumina or florisil can be considered.[4][5]
Q2: How do I select an appropriate mobile phase (eluent) for the column?
The selection of a suitable mobile phase is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. For 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a mixture of hexanes and ethyl acetate is a standard choice.[4]
Workflow for Mobile Phase Selection:
Caption: Workflow for selecting the optimal mobile phase using TLC.
A good starting ratio to test would be 95:5 or 90:10 hexanes:ethyl acetate. The ideal mobile phase should provide a good separation between your target compound and any impurities on a TLC plate.
Q3: How can I detect the fractions containing 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene?
Due to the presence of the aromatic ring, 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is UV active.[6][7] Therefore, the most convenient method for detecting the compound in collected fractions is by spotting them on a TLC plate and visualizing them under a UV lamp (254 nm) .[6][7] The compound will appear as a dark spot against the fluorescent background of the TLC plate.[6]
If the concentration is too low for UV detection, or for a more general visualization of all components, the TLC plate can be stained. A common and effective universal stain is potassium permanganate or sulfuric acid with heating .[4][8]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography purification of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Problem 1: Poor or No Separation of the Desired Compound
Symptom: The desired compound co-elutes with impurities, or there is no clear separation between spots on the TLC analysis of the fractions.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may be too high, causing all compounds to elute quickly. Re-optimize the mobile phase using TLC, aiming for a lower polarity (a higher percentage of the non-polar solvent).[9] |
| Column Overloading | Too much crude sample was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Sample Insolubility | If the sample is not fully soluble in the mobile phase, it can lead to streaking and poor separation.[5] Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column.[5] |
Problem 2: The Compound is Not Eluting from the Column
Symptom: After running a large volume of the mobile phase, the desired compound is not detected in the collected fractions.
| Potential Cause | Recommended Solution |
| Mobile Phase is Too Non-Polar | The eluent may not be strong enough to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, if you are using 95:5 hexanes:ethyl acetate, try switching to 90:10 or 85:15.[5] |
| Compound Decomposition on Silica | Some compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[5] To test for this, dissolve a small amount of the crude mixture in your chosen eluent, add a small amount of silica gel, and monitor the mixture by TLC over time to see if the spot corresponding to your product disappears or new spots appear. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[5] |
| Compound is Highly Polar | The compound may be strongly adsorbed to the silica gel. A significant increase in mobile phase polarity may be required. In some cases, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be effective.[9] |
Problem 3: Tailing of the Compound Spot on TLC and in Fractions
Symptom: The spots on the TLC plate are not round but appear as elongated streaks. This often translates to the compound eluting over a large number of fractions from the column.[10]
| Potential Cause | Recommended Solution |
| Sample Overload | Too much sample has been spotted on the TLC plate or loaded onto the column.[10] Use a more dilute solution for TLC spotting and reduce the amount of material loaded on the column. |
| Acidic or Basic Nature of the Compound | The compound may be interacting too strongly with the silica gel. Adding a small amount of a modifier to the mobile phase can help. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine can be added. |
| Compound Instability | The compound might be slowly decomposing on the silica gel, leading to a continuous release and streaking.[5] Refer to the solution for "Compound Decomposition on Silica" in Problem 2. |
Problem 4: Unexpected Peaks or "Ghost Peaks" in Fractions
Symptom: Analysis of the fractions shows peaks that were not present in the initial crude material.
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Glassware | Ensure all solvents are of high purity and glassware is thoroughly cleaned. |
| Carryover from Previous Runs | If using an automated chromatography system, there might be carryover from a previous injection.[11] Run a blank injection to check for ghost peaks.[11] |
| Compound Degradation | As mentioned previously, the compound may be degrading on the column.[5] |
Section 3: Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Prepare a dilute solution of your crude 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[4]
-
Place the TLC plate in a developing chamber containing your chosen mobile phase.[4]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.[6]
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6]
Caption: Diagram illustrating the calculation of the Retention factor (Rf) from a TLC plate.
Protocol 2: Packing a Silica Gel Column (Slurry Method)
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica gel settle evenly and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, but never let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent it from being disturbed during sample loading.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Science.gov. silica gel chromatography: Topics by Science.gov. [Link]
-
Unknown. Thin Layer Chromatography. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. [Link]
-
Unknown. LC Chromatography Troubleshooting Guide. [Link]
-
OperaChem. TLC-Thin Layer Chromatography. [Link]
-
Unknown. Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. [Link]
-
Cardiff University. Supplementary Information - -ORCA. [Link]
-
Unknown. Thin Layer Chromatography. [Link]
-
Teledyne LABS. Silica Gel Column Chromatography. [Link]
-
Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 2004. [Link]
-
Tsingcarbo. Early stationary phases of gas-solid chromatography—Silica Gel Adsorbent. [Link]
-
Unknown. Analytical Procedure for the Determination of Chlorobenzenes in Sediments. [Link]
-
Unknown. Thin Layer Chromatography. [Link]
-
Shimadzu (Europe). Mobile phases compatible for LCMS. [Link]
-
Longdom Publishing. Crucial Role of Mobile Phase Composition in Chromatography. [Link]
-
Unknown. Different Types of Silica Gel Column Chromatography. [Link]
-
The Royal Society of Chemistry. Supporting Information Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. [Link]
-
ResearchGate. The GC chromatogram of chlorobenzenes standards. [Link]
-
Unknown. Supporting Information Visible-Light-Mediated Regioselective Chlorosulfonylation of Alkenes and Alkynes: Introducing the Cu(II) complex [Cu(dap)Cl2] to photochemical ATRA reactions. [Link]
-
NIST. Benzene, 1-chloro-4-ethyl-. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. longdom.org [longdom.org]
- 10. realab.ua [realab.ua]
- 11. bvchroma.com [bvchroma.com]
Preventing degradation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene during reactions
Welcome to the dedicated technical support center for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation and ensure the success of your reactions. Our approach is rooted in mechanistic principles and practical, field-tested solutions.
Troubleshooting Guide: Navigating Common Reaction Pitfalls
This section addresses specific issues you may encounter during your experiments with 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Yield of Desired Product with Significant Starting Material Consumption
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the disappearance of the starting material, 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
-
The expected product is formed in very low yield, or not at all.
-
Multiple new, unidentified spots appear on the TLC plate, often at different polarities.
Potential Causes & Solutions:
This scenario often points to two primary degradation pathways: oxidation of the methylsulfanyl group or cleavage of the carbon-sulfur (C-S) bond.
A. Unintended Oxidation of the Thioether
The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These byproducts can be difficult to separate and will reduce the yield of your desired product.
Diagnostic Check:
-
Run a crude Nuclear Magnetic Resonance (NMR) or LC-MS of your reaction mixture. Look for characteristic signals of a sulfoxide (a downfield shift of the methyl protons and aromatic protons adjacent to the sulfur) or a sulfone.
-
Compare the polarity of your side products to known sulfoxide and sulfone standards if available. Sulfoxides and sulfones are generally more polar than the starting thioether.
Preventative Measures & Protocols:
-
Scrupulous Exclusion of Oxidants: Ensure all reagents and solvents are free from peroxides. Ethers like tetrahydrofuran (THF) and diethyl ether should be freshly distilled or tested for peroxides.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if your reaction involves elevated temperatures or transition metal catalysts.
-
Choice of Reagents: Be cautious with reagents that can act as oxidants. For instance, some grades of N-bromosuccinimide (NBS) can contain oxidizing impurities.
Experimental Protocol: Selective Oxidation of a Thioether to a Sulfoxide (for comparative purposes)
This protocol illustrates a controlled oxidation, highlighting the conditions to avoid in your primary reaction.
-
Dissolve the thioether (1 mmol) in a suitable solvent like methanol or a mixture of water and an organic solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of an oxidizing agent such as sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide.[1]
-
Monitor the reaction closely by TLC. The sulfoxide product will be more polar than the starting material.
-
Once the starting material is consumed, quench the reaction and work up as appropriate.
Understanding this selective oxidation process will help you recognize and prevent it in your reactions where it is an undesired side reaction.
B. C-S Bond Cleavage
The bond between the aromatic ring and the sulfur atom can be susceptible to cleavage under certain conditions, particularly in the presence of transition metal catalysts or under photochemical conditions.
Diagnostic Check:
-
Analyze the reaction mixture for the presence of 4-chloro-3-ethylthiophenol or its disulfide dimer.
-
Volatile byproducts like methanethiol may be difficult to detect but their formation can be inferred from the mass balance of the reaction.
Preventative Measures:
-
Ligand Choice in Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the choice of ligand is crucial. Thioethers can act as catalyst poisons by strongly coordinating to the metal center.[2] Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue by favoring the desired catalytic cycle over C-S bond activation.
-
Avoid High-Energy Light Sources: If your reaction is not intended to be photochemical, protect it from light, especially UV and high-intensity visible light, which can promote C-S bond cleavage.[3]
Issue 2: Reaction Stalls or Fails to Initiate
Symptoms:
-
TLC or LC-MS analysis shows only the presence of the starting material, even after prolonged reaction times or heating.
-
No product formation is observed.
Potential Causes & Solutions:
-
Catalyst Poisoning: The sulfur atom of the methylsulfanyl group can act as a Lewis base and coordinate to transition metal catalysts (e.g., Palladium, Nickel, Copper), leading to deactivation.[2]
-
Solution: Increase the catalyst loading. In some cases, a higher catalyst loading (e.g., 5-10 mol%) can overcome partial deactivation.
-
Solution: Use specialized ligands designed to be less susceptible to sulfur poisoning. For example, some bidentate phosphine ligands have shown more robustness in the presence of thioethers.[4]
-
Solution: Consider a different catalyst system. For instance, if a palladium catalyst is failing, a nickel-based system might be more tolerant.
-
-
Steric Hindrance: The ethyl group ortho to the chloro substituent can sterically hinder reactions at the chloro position.
-
Solution: For cross-coupling reactions, use sterically less demanding coupling partners if possible.
-
Solution: Employ more reactive catalyst systems that can overcome steric barriers, such as those utilizing highly active phosphine ligands.
-
Frequently Asked Questions (FAQs)
Q1: How should I store 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene to prevent degradation?
A1: Store the compound in a tightly sealed, amber glass bottle to protect it from light and air. It should be kept in a cool, dry place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.
Q2: Is 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene stable to acidic and basic conditions?
A2:
-
Acidic Conditions: Thioethers are generally stable to moderately acidic conditions. However, very strong acids can lead to protonation of the sulfur atom, which could potentially make the C-S bond more susceptible to cleavage.
-
Basic Conditions: Thioethers are generally stable under a wide range of basic conditions, including those commonly used in Suzuki and Buchwald-Hartwig couplings (e.g., carbonates, phosphates).[1] Strong organolithium bases like n-butyllithium can deprotonate the methyl group of the thioether, which may or may not be a desired reaction pathway.
Q3: Can I perform an electrophilic aromatic substitution on 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene without affecting the methylsulfanyl group?
A3: It is possible, but requires careful selection of reagents. The methylsulfanyl group is an ortho-, para-directing group and is activating. The chloro and ethyl groups also have directing effects. Strong oxidizing conditions often associated with nitration (e.g., concentrated nitric and sulfuric acids) or other electrophilic substitutions should be avoided as they can oxidize the thioether. Milder conditions should be employed, and a preliminary small-scale reaction is highly recommended to assess the chemoselectivity.
Q4: I need to oxidize the ethyl group on the ring. How can I do this without oxidizing the thioether?
A4: This is a challenging chemoselective transformation. The thioether is generally more susceptible to oxidation than the ethyl group. One potential strategy is to protect the thioether by converting it to a sulfonium salt, perform the oxidation on the ethyl group, and then reduce the sulfonium salt back to the thioether. However, a more practical approach would be to introduce the oxidized ethyl group (e.g., an acetyl group) before forming the thioether.
Q5: What are the expected byproducts if my reaction is unsuccessful?
A5: The most common degradation byproducts are:
-
1-Chloro-2-ethyl-4-(methylsulfinyl)benzene (the sulfoxide)
-
1-Chloro-2-ethyl-4-(methylsulfonyl)benzene (the sulfone)
-
4-Chloro-3-ethylthiophenol (from C-S bond cleavage)
-
Bis(4-chloro-3-ethylphenyl) disulfide (from oxidation of the thiophenol)
Visualizing Degradation Pathways and Troubleshooting
To aid in your understanding, the following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting.
Diagram 1: Key Degradation Pathways
Caption: Primary degradation routes for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Summary of Compatible and Incompatible Conditions
The following table provides a general guide to reaction conditions. Always perform a small-scale test reaction when exploring new conditions.
| Reaction Type/Condition | Compatibility/Considerations | Potential Degradation Pathway |
| Palladium Cross-Coupling | Generally compatible, but catalyst poisoning is a risk. Ligand choice is critical. | C-S Bond Cleavage |
| Strong Oxidizing Agents (m-CPBA, Oxone, KMnO₄) | Incompatible. Will readily oxidize the thioether. | Oxidation to Sulfoxide/Sulfone |
| Mild Oxidizing Agents (H₂O₂, NaIO₄) | Incompatible unless selective oxidation to the sulfoxide is the goal. | Oxidation to Sulfoxide |
| Strong Acids (e.g., conc. H₂SO₄/HNO₃) | High risk of both oxidation and C-S bond cleavage. | Oxidation & C-S Bond Cleavage |
| Strong, Non-nucleophilic Bases (e.g., NaH, K₂CO₃, Cs₂CO₃) | Generally compatible. | Low risk |
| Organolithium Reagents (e.g., n-BuLi) | Will likely deprotonate the methyl group of the thioether. | Side reaction |
| Photochemical Conditions | High risk of C-S bond cleavage. | C-S Bond Cleavage |
References
- Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybd
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. [Link]
- Thioether Definition - Organic Chemistry Key Term. Fiveable.
- Effects of m-CPBA amount on the oxidation of thioanisole catalyzed by PSACs.
- Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad.
- Visible light-triggered C-C and C-N Bond Formation by C-S bonds cleavage of benzylic thioethers. Organic Letters.
- Oxidation of thioanisole by hydrogen peroxide: Activation by nitrites.
- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Str
- Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.
- Selective Oxidation of Thioanisole with Hydrogen Peroxide using Copper Complexes Encapsulated in Zeolite; Formation of a Thermally Stable and Reactive Copper Hydroperoxo Species.
- Thioethers – Knowledge and References. Taylor & Francis.
- Sulfoxide synthesis by oxid
- Thiols And Thioethers. Master Organic Chemistry.
- Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).
- Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC.
- Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous C
- Oxidation of thioanisole with H 2 O 2 in the presence of acetic acid...
- Transition Metal Catalyzed Synthesis of Aryl Sulfides.
- Photoassisted oxidation of thioanisole and p-methoxythioanisole in the...
- Research Progress in Transition Metal⁃Catalyzed C-S Bond Cleavage of Organic Sulfides. Journal of Petrochemical Universities.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
- Chemoselective thioether oxid
- The Thioethers. quimicaorganica.org.
- Buchwald-Hartwig Amin
- The Chemistry of Ynol and Thioynol Ethers. UCL Discovery.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant. RSC Publishing.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.
- 1-chloro-4-[(E)-2-(methylsulfonyl)ethenyl]benzene. ChemSynthesis.
- Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. OUCI.
- m-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. TSI Journals.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene. PubChem.
- Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone. New Journal of Chemistry.
- 2-Phenylbutyronitrile. Organic Syntheses.
- Oxidation of Organotrifluorobor
- Propose syntheses of each of the following compounds, beginning in each case with ethylbenzene. (a) (1-Chloroethyl)benzene; (b) 2 -phenylpropanoic acid; (c) 2-phenylethanol; (d) 2-phenyloxacyclopropane. Vaia.
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- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Optimizing 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.
The structure of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene presents a confluence of challenges for palladium-catalyzed cross-coupling:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[1][2]
-
Sulfur-Containing Moiety: The methylsulfanyl group (-SMe) is a known potential poison for palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and reduced turnover.[3]
-
Steric and Electronic Effects: The ortho-ethyl group introduces steric hindrance around the reactive center, while both the ethyl and methylsulfanyl groups are electron-donating, further deactivating the aryl chloride toward oxidative addition.[4]
This guide will address these issues directly, providing a logical framework for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles when using 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene in cross-coupling reactions?
The main difficulties are threefold: the low reactivity of the aryl chloride, potential catalyst poisoning by the methylsulfanyl group, and steric hindrance from the ortho-ethyl group.[1][3] Overcoming the high activation barrier for oxidative addition of the C-Cl bond requires a highly active catalyst system.[5][6]
Q2: Which class of catalyst is a suitable starting point for this substrate?
For challenging aryl chlorides, palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands are the industry standard.[7][8] Specifically, dialkylbiarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7][8] Using well-defined precatalysts (e.g., Buchwald G3 or G4 Palladacycles) is highly recommended as they ensure the efficient and reliable generation of the active monoligated Pd(0) species, which is crucial for complex substrates.[9]
Q3: How does the methylsulfanyl (-SMe) group specifically impact the palladium catalyst?
The sulfur atom possesses lone pairs of electrons that can strongly and often irreversibly bind to the palladium metal center.[3] This process, known as catalyst poisoning, blocks the active sites required for the catalytic cycle, leading to low or no conversion. The choice of ligand can sometimes mitigate this effect, but it remains a significant challenge.[3]
Q4: For a typical C-C bond formation, is a Suzuki-Miyaura or another type of cross-coupling recommended?
The Suzuki-Miyaura coupling is an excellent choice due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[2][7] The byproducts are typically non-toxic and easily removed. For C-N bond formation, the Buchwald-Hartwig amination would be the corresponding reaction of choice, which requires similarly active catalyst systems.[10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Formation
Question: My reaction shows little to no conversion of the starting material. What are the most likely causes and how can I fix it?
Answer: This is the most common issue and can stem from several factors related to the substrate's challenging nature.
-
Potential Cause 1: Inefficient Catalyst Activation or Decomposition.
-
Why it happens: The active Pd(0) species must be cleanly and efficiently generated. If using a Pd(II) salt like Pd(OAc)₂, in-situ reduction can be inefficient.[9] Furthermore, oxygen is detrimental as it can oxidize both the active Pd(0) catalyst and the phosphine ligands, rendering them inactive.[9][11]
-
Solution:
-
Use a Precatalyst: Employ a modern palladacycle precatalyst (e.g., XPhos-Pd-G3) which generates the active LPd(0) species rapidly upon exposure to a base.[9]
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture. The freeze-pump-thaw method (three cycles) is more effective than sparging with an inert gas.[11] Assemble your reaction in a glovebox or under a positive pressure of argon or nitrogen using Schlenk techniques.[12][13]
-
Check Reagent Purity: Impurities in starting materials or solvents can inhibit catalysis. Ensure reagents are of suitable purity.[9]
-
-
-
Potential Cause 2: Failure of Oxidative Addition.
-
Why it happens: As an electron-rich, sterically hindered aryl chloride, your substrate requires a highly active catalyst to break the C-Cl bond. Traditional catalysts like Pd(PPh₃)₄ are generally ineffective for this class of substrate.[5][14]
-
Solution:
-
Screen Bulky, Electron-Rich Ligands: Your primary screening should include established ligands for aryl chlorides such as XPhos , SPhos , or RuPhos .[7] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species necessary for oxidative addition.[7][15]
-
Increase Reaction Temperature: Higher temperatures (e.g., 90-120 °C) are often necessary to overcome the activation energy for aryl chlorides.[11] Select a high-boiling point solvent like dioxane, toluene, or t-amyl alcohol.
-
-
-
Potential Cause 3: Catalyst Poisoning by Sulfur.
-
Why it happens: The methylsulfanyl group is likely deactivating your catalyst.[3] This is a fundamental challenge with sulfur-containing substrates.
-
Solution:
-
Ligand Selection: While no ligand offers complete immunity, some systems are more robust. The bulky biarylphosphine ligands can sometimes create a sterically shielded palladium center that is less susceptible to coordination by the substrate's sulfur atom.
-
Higher Catalyst Loading: As a last resort, if you observe some product formation that stalls over time, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may allow the reaction to reach completion, though this is not an ideal solution for process chemistry.
-
-
-
Potential Cause 4: Inadequate Base (for Suzuki-Miyaura Coupling).
-
Why it happens: The base is critical for activating the boronic acid to facilitate the transmetalation step.[16] For unreactive aryl chlorides, which require forcing conditions, weaker bases may not be effective or stable.
-
Solution: Use a stronger base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate for challenging couplings.[11] Ensure the base is finely powdered to maximize surface area.[9]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is working, but I am observing significant impurities. What are they and how can I minimize them?
Answer: Side product formation often points to a sub-optimal balance of reactivity.
-
Side Product 1: Dehalogenation (Hydrodechlorination).
-
What it is: The chloro group on your starting material is replaced by a hydrogen atom, yielding 1-ethyl-3-(methylsulfanyl)benzene.
-
Why it happens: This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired coupling step.[11] Very active catalysts can sometimes promote this pathway.
-
Solution:
-
Modify Reaction Conditions: Try lowering the reaction temperature slightly.
-
Screen Ligands: A different ligand might alter the relative rates of reductive elimination versus dehalogenation.
-
-
-
Side Product 2: Homocoupling of the Boronic Acid/Ester.
-
What it is: Two molecules of your boronic acid partner couple to form a biaryl byproduct.
-
Why it happens: This is typically caused by the presence of oxygen, which can promote this undesired reaction pathway.[7]
-
Solution: Ensure your reaction setup is rigorously free of oxygen. Improve your degassing procedure and maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Side Product 3: Protodeboronation of the Boronic Acid.
-
What it is: Your boronic acid reagent is converted back to the corresponding arene before it has a chance to couple.
-
Why it happens: This is often promoted by the presence of water, especially at high temperatures and with certain bases. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[7][17]
-
Solution:
-
Use Anhydrous Conditions: If possible, use an anhydrous base (like K₃PO₄) and dry solvents.
-
Switch to a Boronic Ester: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids and are excellent coupling partners.[17]
-
-
Data Presentation & Recommended Starting Conditions
For a challenging substrate like 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a systematic screening of conditions is vital. The following table provides validated starting points for a Suzuki-Miyaura coupling.
| Parameter | Recommended Starting Conditions | Rationale & Notes |
| Palladium Source | XPhos-Pd-G3 (2 mol%) | A reliable precatalyst that ensures efficient generation of the active Pd(0) species.[9] |
| Ligand | XPhos (2 mol%) | A bulky, electron-rich ligand known to be effective for activating aryl chlorides.[7][15] |
| Base | K₃PO₄ (2.0 equivalents) | A strong, non-nucleophilic base suitable for challenging couplings. Ensure it is finely powdered.[11] |
| Boronic Acid Partner | Arylboronic Acid (1.2-1.5 equiv.) | If protodeboronation is an issue, switch to the corresponding pinacol boronate ester (Bpin).[17] |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High-boiling aprotic solvents that can facilitate the high temperatures needed for C-Cl activation.[11] |
| Temperature | 100-110 °C | Necessary to overcome the high activation energy of the oxidative addition step.[11] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst and ligand oxidation.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative setup for a 1.0 mmol scale reaction. All glassware should be oven-dried overnight and cooled under an inert atmosphere.[13]
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%). If not using a glovebox, add the catalyst under a positive flow of inert gas.
-
Seal and Purge: Seal the Schlenk tube with a rubber septum. Evacuate the vessel on a Schlenk line and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of argon.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Catalyst/Ligand Screening
For rapid optimization, a parallel screening approach is highly effective.
-
Stock Solution Preparation: Prepare stock solutions of the aryl chloride, boronic acid, and internal standard in the chosen solvent (e.g., dioxane).
-
Array Preparation: In an array of reaction vials inside a glovebox, dispense the appropriate base.
-
Catalyst/Ligand Dispensing: Dispense the different palladium precatalysts and/or ligands to each designated vial.
-
Reagent Addition: Add the stock solutions to each vial.
-
Sealing and Reaction: Seal the vials and place the array in a heating block on a shaker plate at the desired temperature.
-
Analysis: After the specified time, cool the array, quench the reactions, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions.
Visualizations
Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights the potential catalyst poisoning pathway by the sulfur-containing substrate.
Caption: Suzuki-Miyaura cycle and potential sulfur poisoning pathway.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical sequence for troubleshooting low-yielding reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Macfarlane, R. T., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2689–2695. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Semantic Scholar. [Link]
-
El-Sheref, Y. M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 27. [Link]
-
Newman, S. G., & Willis, M. C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 52(8-9), 701-713. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmcct.com [jmcct.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mit.edu [web.mit.edu]
- 14. semanticscholar.org [semanticscholar.org]
- 15. figshare.com [figshare.com]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
How to increase the regioselectivity of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene synthesis
[1][2]
Current Status: Operational Topic: Regioselectivity Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821[1][2]
Executive Summary & Synthetic Logic
The Challenge: Synthesizing 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene requires precise installation of substituents on a benzene ring.[1][2] The primary challenge is regioselectivity during the introduction of the chlorine atom.[2][3]
The most scalable "Process Chemistry" route involves the Electrophilic Aromatic Substitution (EAS) of 1-ethyl-3-(methylsulfanyl)benzene (also known as 3-ethylthioanisole).[1][2]
The Conflict: This substrate presents a directing group conflict:[4][5]
-
SMe (Thiomethyl): Strong Activator (+M effect), directs Ortho/Para.
-
Ethyl: Weak Activator (+I effect), directs Ortho/Para.
Target Position (C4): Para to SMe / Ortho to Ethyl. Competitor Position (C6): Ortho to SMe / Para to Ethyl.
While the SMe group is electronically dominant, the Ethyl group exerts steric hindrance at the target C4 position. This guide addresses how to overcome this steric penalty to maximize the yield of the 1,2,4-substituted target.
Visualizing the Pathway
The following diagram maps the reaction kinetics and competing pathways. Use this to identify where your synthesis is diverging.[2]
Figure 1: Reaction pathway showing the competition between Electronic Control (Target) and Steric Control (Impurity).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a 60:40 mixture of the Target vs. the C6-isomer."
Diagnosis: The reaction is operating under conditions where steric factors (Ethyl group blocking C4) are competing too effectively with electronic factors (SMe directing to C4). Root Cause: Temperature too high or non-selective chlorinating agent.[2]
Corrective Actions:
-
Switch Reagent to NCS (N-Chlorosuccinimide): Avoid
or gas.[1][2] NCS is a "softer" electrophile and less reactive, which increases selectivity for the most electron-rich position (Para to SMe).[1] -
Lower the Temperature: Run the reaction at 0°C to -10°C . Lower temperatures favor the pathway with the lower activation energy (Electronic control/Para-SMe) over the steric pathway.
-
Use a Catalyst: Add Silica Gel (SiO2) to the reaction.
Issue 2: "My product contains significant amounts of Sulfoxide (S=O)."
Diagnosis: The sulfur atom is acting as a nucleophile and being oxidized before the ring is chlorinated. Root Cause: Presence of moisture, strong oxidants, or high temperatures.[2]
Corrective Actions:
-
Solvent Choice: Switch to Acetonitrile (MeCN) or Dichloromethane (DCM) .[1] Avoid protic solvents.[2]
-
Dry Conditions: Ensure the NCS is dry (recrystallize from benzene/toluene if old).
-
Avoid Radical Initiators: Protect the reaction from bright light, which can trigger radical chlorination or oxidation chains.
Issue 3: "The reaction stalls at 80% conversion."
Diagnosis: HCl byproduct inhibition or reagent degradation. Corrective Actions:
Optimized Experimental Protocol
Objective: Regioselective synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Reagents:
-
Acetonitrile (0.5 M concentration)[1]
-
Optional: Silica Gel (200-400 mesh, 10 wt% of substrate)[1][2]
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with 1-Ethyl-3-(methylsulfanyl)benzene and anhydrous Acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice/water bath. Stir for 10 minutes to equilibrate.
-
Reagent Addition: Add NCS portion-wise over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature over 1 hour. Monitor by TLC or HPLC.[2]
-
Checkpoint: Look for the disappearance of the starting material (
in Hexane) and appearance of the product ( ).
-
-
Workup:
-
Purification: The regioisomers (Target C4 vs Impurity C6) have very similar boiling points. Flash Column Chromatography (Hexane/EtOAc 98:2) is superior to distillation for separating the isomers.
Data & Solvent Screening
The following table summarizes the expected Regiomeric Ratio (RR) based on solvent polarity and catalyst use.
| Solvent | Reagent | Temp (°C) | Yield (%) | Regioselectivity (Target : Impurity) | Notes |
| Acetonitrile | NCS | 0 | 92 | 95 : 5 | Recommended.[1][2] Polar solvent stabilizes the transition state for Para attack.[2] |
| DCM | NCS | 25 | 88 | 85 : 15 | Good solubility, but slightly lower selectivity due to temp. |
| CCl4 | 0 | 75 | 60 : 40 | Poor selectivity. High over-chlorination risk.[2] | |
| MeCN | NCS + | 0 | 94 | 98 : 2 | Best Case.[2] Surface catalysis enhances selectivity.[2] |
References
-
Canestrari, D., et al. (2017).[10][11] "Desulfurative Chlorination of Alkyl Phenyl Sulfides." Organic Letters, 19(4), 918–921. Link(Note: Highlights reactivity of NCS/Thioethers, useful for understanding side reactions).[1]
-
Smith, K., et al. (1988). "Chlorination of aromatics with N-chlorosuccinimide and silica gel." Tetrahedron Letters, 29(25), 3117-3120.[1] (Foundational text on Silica/NCS catalysis).
-
Zografos, A. L., et al. (2017).[7] "Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO." The Journal of Organic Chemistry, 82(16), 8710-8715.[1] Link(Relevant for NCS/Chlorination mechanisms).[1]
-
TCI Chemicals. "Chlorination and Bromination Reagents with High Regioselectivity."[2] Link(Reference for reagent selection).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US1998538A - Process for the manufacture of 1-chloro-ethylbenzenes - Google Patents [patents.google.com]
- 3. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Desulfurative Chlorination of Alkyl Phenyl Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]
- 8. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Desulfurative Chlorination of Alkyl Phenyl Sulfides [organic-chemistry.org]
- 11. acs.figshare.com [acs.figshare.com]
Validation & Comparative
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
For Immediate Release
In the intricate world of chemical analysis, particularly within pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a compound representative of polysubstituted aromatic systems encountered in drug discovery.
This document, intended for researchers, scientists, and drug development professionals, will not only predict the fragmentation pathways of the title compound but also compare the utility of mass spectrometry with other analytical techniques. We will delve into the causal logic behind fragmentation, offering insights grounded in established chemical principles.
Predicting the Fragmentation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene: A Logic-Based Approach
Due to the novelty of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a publicly available experimental mass spectrum is not readily accessible. However, by leveraging our understanding of the fragmentation of its constituent functional groups, we can construct a reliable prediction of its behavior under electron ionization. Aromatic compounds are known for their stability, often resulting in a prominent molecular ion peak.[1][2] The fragmentation of substituted benzenes is heavily influenced by the nature of the substituents and their ability to stabilize the resulting fragment ions.
The molecular weight of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (C9H11ClS) is 186.7 g/mol . The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.[3][4]
The primary fragmentation pathways are anticipated to be driven by the lability of the bonds benzylic to the aromatic ring and the bonds adjacent to the sulfur atom.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage (Loss of a Methyl Radical): The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation.[5][6] For 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, the loss of a methyl radical (•CH₃) from the ethyl group is a highly probable event. This would result in a prominent peak at m/z 171 . The resulting cation is resonance-stabilized, further favoring this pathway.[7] This fragment would also exhibit a corresponding M+2 peak at m/z 173.
-
Alpha-Cleavage to Sulfur (Loss of a Methyl Radical): Cleavage of the bond between the sulfur atom and its methyl group (α-cleavage) is another expected fragmentation route.[8] This would lead to the loss of a methyl radical (•CH₃) and the formation of a cation at m/z 171 . The positive charge would be stabilized by the sulfur atom and the aromatic ring. This pathway also leads to the same m/z as the benzylic cleavage, likely making the m/z 171 peak the base peak in the spectrum.
-
Loss of the Ethyl Group: Cleavage of the bond between the aromatic ring and the ethyl group would result in the loss of an ethyl radical (•C₂H₅). This would generate a fragment ion at m/z 157 .
-
Loss of Chlorine: The carbon-chlorine bond can also undergo cleavage, leading to the loss of a chlorine radical (•Cl).[3][9] This would produce a fragment at m/z 151 .
-
Formation of the Phenyl Cation: A characteristic fragment in the mass spectra of many benzene derivatives is the phenyl cation ([C₆H₅]⁺) at m/z 77 .[3][10] This is often formed through the loss of all substituents from the aromatic ring.
The predicted fragmentation pathways are visualized in the following diagram:
Caption: Predicted EI fragmentation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| GC-MS (EI) | Molecular Weight, Fragmentation Pattern, Isotopic Information | High sensitivity, provides a "fingerprint" for identification, well-established libraries for comparison. | Isomeric differentiation can be challenging, soft ionization may be needed for unstable molecules. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple, provides information about key chemical bonds. | Does not provide information on molecular weight or connectivity, complex spectra can be difficult to interpret. |
| High-Resolution MS (HRMS) | Exact Mass, Elemental Formula | Provides highly accurate mass measurements, enabling the determination of the elemental composition. | Higher cost and complexity compared to standard MS. |
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
Rationale for Experimental Choices:
-
GC Separation: The use of a gas chromatograph allows for the separation of the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. The chosen column and temperature program are standard for the analysis of semi-volatile aromatic compounds.
-
Electron Ionization (70 eV): 70 eV is the standard electron energy for EI-MS.[5] It provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint of the molecule that can be compared to spectral libraries.
-
Scan Range: The scan range is set to encompass the expected molecular ion and all significant fragments.
The following workflow diagram illustrates the experimental process:
Caption: Workflow for the GC-MS analysis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Conclusion
The predictive analysis of the mass spectrum of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene provides a robust framework for its identification and structural characterization. The expected fragmentation pattern, dominated by benzylic cleavage and α-cleavage to the sulfur atom, offers a distinct fingerprint for this molecule. By combining the insights from mass spectrometry with data from other analytical techniques such as NMR and IR spectroscopy, researchers can achieve a comprehensive and unambiguous structural elucidation, a critical step in the drug development pipeline. The provided experimental protocol offers a reliable starting point for obtaining high-quality mass spectral data for this and similar compounds.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry of Ethylbenzene-2,3,4,5,6-D5.
- Journal of Chemical Education. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates.
- Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry.
- Whitman People. (n.d.). GCMS Section 6.9.5.
- Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes.
- Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis ....
- ACS Publications. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates | Journal of Chemical Education.
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- YouTube. (2018). mass spectrometry examples 2.
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A Senior Application Scientist's Guide to the Comparative Analysis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene and Its Positional Isomers
Introduction: The Critical Role of Isomer Differentiation
In the realms of pharmaceutical development, agrochemicals, and material science, the precise structural characterization of chemical entities is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing an identical chemical formula but differing in the arrangement of substituents on a core scaffold, can exhibit profoundly different biological activities, toxicological profiles, and physicochemical properties. The subject of this guide, 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, and its isomers are trisubstituted benzene derivatives, a class of compounds frequently encountered as intermediates or final products in organic synthesis.
For drug development professionals, ensuring the isomeric purity of an active pharmaceutical ingredient (API) is a regulatory mandate and a clinical necessity. An undesired isomer can be inactive, less effective, or, in the worst-case scenario, contribute to toxicity. This guide provides a comprehensive framework for the unambiguous differentiation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene from its key positional isomers, leveraging fundamental principles and robust analytical methodologies. We will delve into the expected variations in their spectroscopic signatures and outline validated experimental protocols for their chromatographic separation and identification.
Structural Overview of Key Isomers
The target compound, 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, has the molecular formula C₉H₁₁ClS. The primary positional isomers involve the rearrangement of the chloro, ethyl, and methylsulfanyl groups around the benzene ring. For this analysis, we will focus on the isomers where the relative positions of the substituents are altered, leading to distinct chemical environments.
A Comparative Guide to the Structural Validation of Synthesized 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those intended for pharmaceutical development, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of scientific integrity. The precise arrangement of atoms within a molecule dictates its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, multi-technique approach to the structural validation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a substituted aromatic thioether. We will compare expected and experimental data, and demonstrate how to differentiate the target compound from a plausible structural isomer, thereby ensuring the fidelity of the synthesized material.
The validation process relies on the convergence of data from multiple independent analytical techniques.[1][2][3] No single method provides a complete picture; instead, the collective evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy builds an irrefutable case for the compound's structure.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[1][4]
¹H NMR Analysis: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons (integration). For 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, we anticipate a specific pattern in the aromatic region (δ 6.5-8.0 ppm) and the aliphatic region.[5]
-
Aromatic Protons (3H): The three substituents on the benzene ring create three unique proton environments. Based on the electronic effects (electron-donating -SCH₃ and -CH₂CH₃; electron-withdrawing -Cl), we can predict their relative chemical shifts.[6][7]
-
Ethyl Group (5H): This will appear as a quartet (CH₂) and a triplet (CH₃) due to mutual spin-spin coupling.
-
Methylsulfanyl Group (3H): This will be a sharp singlet as there are no adjacent protons.
¹³C NMR Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, we expect to see eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the ethyl group, plus the methylsulfanyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents.[5][8]
Data Summary: Expected NMR Shifts
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Correlations |
| -SCH₃ | ~ δ 2.45 ppm (s, 3H) | ~ δ 15-20 ppm | Singlet, typical for a methyl thioether. |
| -CH₂CH₃ | ~ δ 1.20 ppm (t, 3H) | ~ δ 14-18 ppm | Triplet due to coupling with the adjacent CH₂ group. |
| -CH₂ CH₃ | ~ δ 2.70 ppm (q, 2H) | ~ δ 25-30 ppm | Quartet due to coupling with the adjacent CH₃ group. |
| Aromatic H | ~ δ 7.0-7.4 ppm (m, 3H) | - | Complex multiplet representing the three distinct aromatic protons. |
| Aromatic C | - | ~ δ 120-145 ppm | Six distinct signals are expected in the aromatic region. |
Predicted shifts are estimates based on standard substituent effects.
Section 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound.[1][4] It is also invaluable for identifying the presence of specific elements through their isotopic patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS will determine the exact mass of the molecular ion. For C₉H₁₁ClS, the expected monoisotopic mass is approximately 186.030 g/mol .
The Chlorine Isotopic Signature
A key validation point is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[9][10] This results in two molecular ion peaks in the mass spectrum:
-
M+ peak: Corresponding to the molecule with ³⁵Cl.
-
M+2 peak: Corresponding to the molecule with ³⁷Cl, two mass units higher.
The relative intensity of the M+ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[9][11][12]
Data Summary: Expected Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Molecular Formula | C₉H₁₁ClS | Confirmed by HRMS. |
| Monoisotopic Mass | ~186.030 | Provides elemental composition. |
| M+ Peak (m/z) | ~186 | Corresponds to the ³⁵Cl isotopologue. |
| M+2 Peak (m/z) | ~188 | Corresponds to the ³⁷Cl isotopologue. |
| M+ / M+2 Ratio | ~3:1 | Confirms the presence of one chlorine atom. |
Section 3: Infrared (IR) Spectroscopy – A Functional Group Fingerprint
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][13]
For 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, we expect to see characteristic absorptions for the aromatic ring and the aliphatic C-H bonds.
Data Summary: Expected IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of protons on the aromatic ring.[14][15] |
| Aliphatic C-H Stretch | 2975 - 2850 | From the ethyl and methylsulfanyl groups.[16] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are characteristic of the benzene ring.[5][14] |
| C-H Out-of-Plane Bend | 900 - 675 | The pattern can indicate the substitution pattern on the ring.[14] |
Comparative Analysis: Distinguishing from a Key Isomer
To underscore the power of this multi-technique approach, let's compare the expected data for our target compound with a plausible synthetic byproduct: 2-Chloro-1-ethyl-4-(methylsulfanyl)benzene . While both have the same molecular formula and weight, their spectral data will be distinctly different.
| Analytical Technique | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (Target) | 2-Chloro-1-ethyl-4-(methylsulfanyl)benzene (Isomer) | Key Differentiating Feature |
| ¹H NMR (Aromatic) | 3 distinct signals. | 3 distinct signals, but with different chemical shifts and coupling patterns due to the altered substituent positions. | The precise chemical shifts and coupling constants of the aromatic protons will be unique to each isomer's substitution pattern. |
| ¹³C NMR | 8 aromatic/aliphatic C signals + 1 S-CH₃ signal. | 8 aromatic/aliphatic C signals + 1 S-CH₃ signal, but the chemical shifts of the aromatic carbons will differ significantly. | The chemical shifts of the ipso-carbons (carbons attached to substituents) are highly sensitive to the nature of the attached group. |
| Mass Spectrometry | M+ at ~186, M+2 at ~188. Ratio ~3:1. | M+ at ~186, M+2 at ~188. Ratio ~3:1. | Indistinguishable by MS alone. This highlights the necessity of NMR for confirming positional isomerism. |
| IR Spectroscopy | Characteristic aromatic and aliphatic stretches. | Very similar spectrum. | The "fingerprint" region (below 1500 cm⁻¹) might show subtle differences, but it is not a primary method for distinguishing positional isomers.[13] |
This comparison clearly demonstrates that while MS confirms the elemental composition, NMR spectroscopy is indispensable for definitively establishing the correct substitution pattern and ruling out isomeric impurities.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[8]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (like COSY and HSQC) spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[4][17]
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer.
-
Separation: The compound will be separated from any impurities on the GC column based on its boiling point and polarity.
-
Detection: As the compound elutes from the column, it is ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is measured by the mass spectrometer.[1]
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized compound.
Caption: A logical workflow for the structural validation of synthesized compounds.
Conclusion
The structural validation of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is a clear-cut process when a systematic, multi-technique approach is employed. While Mass Spectrometry is essential for confirming the molecular formula and the presence of chlorine, and IR spectroscopy identifies key functional groups, it is NMR spectroscopy that provides the definitive, high-resolution data required to establish the precise connectivity and rule out positional isomers. The convergence of data from these three orthogonal techniques provides the highest level of confidence, ensuring the structural integrity of the synthesized molecule for its intended application in research and development.
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Stenutz, R. NMR chemical shift prediction of benzenes. Organic Chemistry @ CU Boulder. Accessed February 2024. [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. Accessed February 2024. [Link]
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Department of Chemistry, University of Calgary. Ch13 - Mass Spectroscopy. University of Calgary. Accessed February 2024. [Link]
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LibreTexts Chemistry. 6.4: Isotope Abundance. LibreTexts. Accessed February 2024. [Link]
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Chemistry Dictionary. Mass Spectrum Of Chlorine | Mass, Facts & Summary. Chemistry Dictionary. Accessed February 2024. [Link]
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All 'Bout Chemistry. Chloro pattern in Mass Spectrometry. YouTube. Accessed February 2024. [Link]
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Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Accessed February 2024. [Link]
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ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Accessed February 2024. [Link]
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Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Accessed February 2024. [Link]
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-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Accessed February 2024. [Link]
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Savita Pall and Chemistry. Determination of Structure: Modern Analytical Techniques. University of the West Indies. Accessed February 2024. [Link]
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LinkedIn. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. LinkedIn. Accessed February 2024. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed February 2024. [Link]
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Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Accessed February 2024. [Link]
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Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Accessed February 2024. [Link]
-
University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. University of Wisconsin-Platteville. Accessed February 2024. [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Michigan State University. Accessed February 2024. [Link]
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NIST. Benzene, 1-chloro-2-ethyl-. NIST Chemistry WebBook. Accessed February 2024. [Link]
-
National Institutes of Health. 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene. PubChem. Accessed February 2024. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Specac. Accessed February 2024. [Link]
-
LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. LibreTexts. Accessed February 2024. [Link]
-
SpectraBase. 1-Chloro-2-ethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed February 2024. [Link]
-
University of Colorado Boulder. Table of IR Absorptions. University of Colorado Boulder. Accessed February 2024. [Link]
-
National Institutes of Health. 2-Chloro-4-ethyl-1-methylbenzene. PubChem. Accessed February 2024. [Link]
-
NIST. Benzene, 1-chloro-4-ethyl-. NIST Chemistry WebBook. Accessed February 2024. [Link]
-
Inxight Drugs. 1-CHLORO-4-((2-CHLOROETHYL)THIO)BENZENE. Inxight Drugs. Accessed February 2024. [Link]
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Reactivity comparison of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene vs. 1-bromo-2-ethyl-4-(methylsulfanyl)benzene
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the choice between 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (Compound A) and 1-bromo-2-ethyl-4-(methylsulfanyl)benzene (Compound B) is rarely a simple matter of cost versus reactivity. While the bromide (Compound B) offers kinetically superior oxidative addition rates in palladium-catalyzed cross-couplings, the chloride (Compound A) provides superior atom economy and stability, provided that specific ligand systems are employed to overcome the high activation energy barrier.
Crucially, the presence of the 4-methylsulfanyl (-SMe) group introduces a catalyst poisoning vector (thioether coordination) that disproportionately affects the chloride analog due to the harsher conditions required for its activation. This guide analyzes the mechanistic divergence of these two substrates.
Structural & Mechanistic Analysis
Bond Dissociation Energy (BDE) and Oxidative Addition
The primary differentiator is the carbon-halogen bond strength.
-
Ar-Cl (Compound A): ~96 kcal/mol. Requires electron-rich, bulky ligands (e.g., dialkylbiaryl phosphines) to facilitate oxidative addition.
-
Ar-Br (Compound B): ~81 kcal/mol. Undergoes oxidative addition readily with standard phosphine ligands (e.g.,
, dppf).
The "Thioether Drag" Effect
Both molecules contain a para-SMe group. Thioethers are soft Lewis bases that can displace phosphine ligands on soft metal centers (
-
Impact on Bromide: Minimal. The rate of oxidative addition (
) usually exceeds the rate of catalyst deactivation. -
Impact on Chloride: Significant. Because high temperatures are often required to activate the C-Cl bond, the rate of thioether-mediated catalyst decomposition accelerates, often leading to stalled reactions (incomplete conversion).
Steric Hindrance (The ortho-Ethyl Effect)
The 2-ethyl group imposes steric bulk proximal to the reaction site. This destabilizes the square-planar Pd(II) intermediate.
-
Implication: The bromide is preferred for sterically demanding couplings (e.g., coupling with ortho-substituted boronic acids) because the transition state for the chloride is energetically prohibitive.
Visualizing the Energy Landscape
Figure 1: Reaction coordinate comparison showing the higher activation barrier for the Aryl-Chloride and the susceptibility to catalyst poisoning.
Experimental Case Study: Suzuki-Miyaura Coupling
Objective: Synthesize 4'-methoxy-2-ethyl-4-(methylsulfanyl)biphenyl via coupling with 4-methoxyphenylboronic acid.
Comparative Performance Data
| Parameter | 1-Chloro (Compound A) | 1-Bromo (Compound B) |
| Catalyst System | ||
| Loading | 2.0 mol% Pd | 0.5 mol% Pd |
| Base/Solvent | ||
| Time to Completion | 18 Hours | 4 Hours |
| Isolated Yield | 82% | 94% |
| Impurity Profile | 5% Protodehalogenation | <1% Protodehalogenation |
Detailed Protocol (Optimized for Compound B - Bromide)
Rationale: This protocol utilizes the higher reactivity of the bromide to run at lower catalyst loadings, mitigating the cost of the starting material.
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with 1-bromo-2-ethyl-4-(methylsulfanyl)benzene (1.0 equiv, 1.0 mmol) and 4-methoxyphenylboronic acid (1.2 equiv).
-
Catalyst Addition: Add
(5.8 mg, 0.5 mol%). Note: Tetrakis is sufficient for the bromide; the chloride would require Buchwald precatalysts. -
Solvent/Base: Add degassed DME (4 mL) and 2M aqueous
(1 mL). -
Reaction: Seal and heat to 80°C.
-
Monitoring (Self-Validation):
-
T = 1 hr: Check TLC (Hexane/EtOAc 9:1). Bromide spot (
~0.6) should diminish. -
T = 4 hr: If SM remains but no progress is observed, add 0.2 mol% fresh catalyst (compensating for sulfur poisoning).
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd-S aggregates). Extract with EtOAc.
Experimental Case Study: Lithium-Halogen Exchange
Objective: Selective generation of the aryl-lithium species for electrophilic trapping (e.g., with DMF to form the aldehyde).
The Selectivity Divergence
This is the most critical chemical difference.
-
Compound B (Bromide): Undergoes rapid Lithium-Halogen Exchange (Li-Br exchange) at -78°C.
-
Compound A (Chloride): The C-Cl bond is too strong for exchange at -78°C. Instead, n-Butyllithium acts as a base, performing Directed Ortho Metallation (DoM) . The Lithium will install ortho to the SMe group or the Chlorine, leading to a regioisomer mixture.
Workflow Diagram: Selectivity Pathways
Figure 2: Divergent reaction pathways with organolithium reagents. The bromide allows clean exchange; the chloride results in complex mixtures.
Protocol: Selective Formylation of the Bromide
-
Setup: Flame-dry a 2-neck flask under
. Add Compound B (1.0 mmol) in anhydrous THF (5 mL). -
Cooling: Cool to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.
-
Exchange: Dropwise add n-BuLi (2.5 M in hexanes, 1.05 equiv). Crucial: Maintain internal temp < -70°C to prevent benzylic lithiation on the ethyl group.
-
Trapping: After 30 mins, add anhydrous DMF (3.0 equiv).
-
Quench: Warm to 0°C and add sat.
.
Recommendation Matrix
| Application Scenario | Recommended Substrate | Reasoning |
| Early Discovery (SAR) | Bromide (Compound B) | Reliability is paramount. The Br analog tolerates wider catalyst variation and ensures successful coupling on small scales (10-50mg). |
| Process Scale-Up (>1kg) | Chloride (Compound A) | Cost savings are significant. At scale, the process can be engineered with specific ligands (e.g., XPhos, SPhos) to overcome the reactivity deficit. |
| Grignard/Lithium Chemistry | Bromide (Compound B) | The Chloride will not undergo clean exchange; it poses a high risk of side reactions (DoM or benzylic deprotonation). |
| Flow Chemistry | Bromide (Compound B) | Faster kinetics allow for shorter residence times in flow reactors. |
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds in Transition Metal-Catalyzed Coupling Reactions. Angewandte Chemie.
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Referencing Chapter 3: Lithium-Halogen Exchange vs. Ortho-Lithiation).
-
Barde, E., et al. (2019). Thioether Poisoning in Palladium-Catalyzed Cross-Couplings. ACS Catalysis.
Comparative Biological Activity Screening of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene Derivatives: A Technical Guide
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments into a single molecular scaffold is a cornerstone of rational drug design. The 1-chloro-2-ethyl-4-(methylsulfanyl)benzene core presents a compelling starting point for the development of novel therapeutic agents. This structure synergistically combines several key features:
-
The Substituted Benzene Ring: A ubiquitous scaffold in pharmaceuticals, offering a rigid framework for orienting functional groups and engaging with biological targets. The chloro- and ethyl-substituents modulate lipophilicity and steric profile, which can significantly influence pharmacokinetic and pharmacodynamic properties.[1][2]
-
The Methylsulfanyl (Thioether) Group: Organosulfur compounds are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[3][4][5][6] The sulfur atom can participate in various non-covalent interactions and is susceptible to metabolic oxidation, potentially leading to active metabolites.
This guide provides a comprehensive framework for the synthesis and comparative biological activity screening of a focused library of derivatives based on this promising scaffold. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a clear methodology for data interpretation, empowering researchers to effectively evaluate the therapeutic potential of these novel compounds.
Proposed Synthetic Strategy: Building the Derivative Library
The generation of a chemically diverse library from the core scaffold is the first critical step. A plausible and efficient synthetic approach involves the functionalization of the core molecule, 1-chloro-2-ethyl-4-(methylsulfanyl)benzene, or its precursors. For the purpose of this guide, we will consider a hypothetical library of three derivatives (CEM-01, CEM-02, CEM-03) where modifications are introduced to explore different structure-activity relationships (SAR).
Part 1: Anticancer Activity Screening
Given that scaffolds incorporating methylsulfonyl and substituted benzene moieties have demonstrated antitumor potential, a primary focus of this screening guide is the evaluation of cytotoxic activity against relevant cancer cell lines.[7][8][9]
Rationale for Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10] It serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[11] The core principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[12] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[12] This assay is selected for its high throughput, reproducibility, and its established role in primary drug screening.[13]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted for a 96-well plate format for efficient screening of multiple concentrations.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, HCT-116 - colon)
-
Complete growth medium (e.g., RPMI 1640 with 5% FBS)[14]
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (CEM-01, -02, -03) and a positive control (e.g., Doxorubicin)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[16] Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells for untreated cells (negative control) and a standard cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[13][16]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 3-4 hours.[11][13] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
Data Presentation and Interpretation
The results should be expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
| Compound | IC₅₀ (µM) against MCF-7 | IC₅₀ (µM) against HCT-116 |
| CEM-01 | 15.2 | 22.5 |
| CEM-02 | 8.7 | 11.3 |
| CEM-03 | 45.1 | > 100 |
| Doxorubicin | 0.9 | 1.2 |
Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency. In this hypothetical dataset, CEM-02 shows the most promising activity, warranting further investigation. CEM-03 appears to be the least active. This comparative data allows for direct ranking of the derivatives and informs the next cycle of synthesis and SAR exploration.
Part 2: Antimicrobial and Antifungal Activity Screening
The prevalence of halogenated and sulfur-containing benzene derivatives in compounds with antimicrobial and antifungal properties provides a strong rationale for screening our library against a panel of pathogenic microbes.[1][2][17]
Rationale for Assay Selection: Broth Microdilution Method
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[13] This method is preferred for its quantitative results, efficiency in testing multiple compounds, and its standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline equivalent to a 0.5 McFarland standard. This suspension is then diluted in broth to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
Data Presentation and Interpretation
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| CEM-01 | 16 | 64 | 32 |
| CEM-02 | 128 | >256 | >256 |
| CEM-03 | 8 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Interpretation: Lower MIC values signify greater antimicrobial potency. In this hypothetical example, CEM-03 demonstrates the best broad-spectrum activity, particularly against the Gram-positive bacterium S. aureus. CEM-01 shows moderate activity, while CEM-02 is largely inactive. This data helps prioritize compounds for further antimicrobial studies.
Part 3: Enzyme Inhibition Screening
Enzyme inhibition is a key mechanism of action for many drugs.[22][23] Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis, and its inhibition is a target in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[24]
Rationale for Assay Selection: Tyrosinase Inhibition Assay
This colorimetric assay is based on the ability of tyrosinase to oxidize a substrate like L-DOPA, forming a colored product (dopachrome) that can be quantified by measuring its absorbance around 475 nm.[24][25] An inhibitor will reduce the rate of this color formation. The assay is simple, rapid, and well-suited for high-throughput screening.[26]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)[24]
-
L-DOPA solution (10 mM in phosphate buffer, freshly prepared)[24][25]
-
Test compounds and a positive control (Kojic Acid)[24]
-
96-well microplate and microplate reader
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of test compound/vehicle + 140 µL of phosphate buffer.[24]
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.[25]
-
Reaction Initiation: Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.[24]
-
Absorbance Measurement: Immediately measure the absorbance at ~475 nm in a kinetic mode for 20-30 minutes at 37°C.[25]
-
Calculation: Calculate the percentage of inhibition using the rate of reaction (change in absorbance over time).
Data Presentation and Interpretation
| Compound | Tyrosinase Inhibition IC₅₀ (µM) |
| CEM-01 | > 200 |
| CEM-02 | 25.4 |
| CEM-03 | 88.9 |
| Kojic Acid | 12.1 |
Interpretation: CEM-02 shows the most significant tyrosinase inhibitory activity among the derivatives, although it is less potent than the standard inhibitor, Kojic Acid. This suggests that the structural features of CEM-02 may be favorable for binding to the enzyme's active site.
Conclusion: A Comparative Synthesis
This guide outlines a structured, multi-assay approach to screen a novel library of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene derivatives. By employing a cascade of validated in vitro assays—cytotoxicity, antimicrobial, and enzyme inhibition—researchers can efficiently generate comparative data to identify promising "hit" compounds. The hypothetical data presented illustrates how such a screening campaign can elucidate initial structure-activity relationships. For instance, the imaginary compound CEM-02 emerged as a potential anticancer and tyrosinase-inhibiting agent, while CEM-03 showed promise as an antimicrobial. This comparative analysis is vital for guiding the subsequent stages of drug discovery, including lead optimization and mechanistic studies.
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]
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Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). 塞魯士生技有限公司. Retrieved from [Link]
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Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.). PMC. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Antifungal Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO) from Allium cepa against Verticillium dahliae: In Vitro and in Planta Assays. (2021). PMC. Retrieved from [Link]
-
ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES ASLI UYANIK1, ATİLLA ÖKTEMER1 and ELİF. (n.d.). DergiPark. Retrieved from [Link]
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In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). (2024). protocols.io. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Antimicrobial and antifungal activity study of poly substituted benzene derivatives | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Tyrosinase Inhibition Assay. (2023). Active Concepts. Retrieved from [Link]
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Biomolecular Insights Into the Antifungal Activity of Allium Species Constituents: From Mechanisms to Applications. (2025). PMC. Retrieved from [Link]
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Garlicinals A–D: Bioactive Organosulfur α,β-Unsaturated Aldehydes from Garlic (Allium sativum L.) Hydrolate. (2025). ACS Omega. Retrieved from [Link]
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Performance of Standards for Antimicrobial Susceptibility Testing (AST). (n.d.). Unknown Source. Retrieved from [Link]
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A review of biological activity of organosulfur compounds of garlic. (2025). AIP Publishing. Retrieved from [Link]
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ANTIMICROBIAL ACTIVITY OF TETRA SUBSTITUTED BENZENE DERIVATIVES. (2005). DergiPark. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of benzene- (1 , 4 -diimine)-substituted-4,4-10H-diphenothiazine derivati. (n.d.). Scholars Research Library. Retrieved from [Link]
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Substituted Azobenzene Molecules with Antimicrobial Properties. (2022). Encyclopedia MDPI. Retrieved from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved from [Link]
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Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). (n.d.). PMC - NIH. Retrieved from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source. Retrieved from [Link]
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Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (n.d.). PMC. Retrieved from [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Retrieved from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). Unknown Source. Retrieved from [Link]
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Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2025). ResearchGate. Retrieved from [Link]
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In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.). Unknown Source. Retrieved from [Link]
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A review for cell-based screening methods in drug discovery. (n.d.). PMC. Retrieved from [Link]
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[(E)-1-chloro-2-(methylsulfonyl)ethenyl]benzene. (2025). Chemical Synthesis Database. Retrieved from [Link]
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Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. (n.d.). PMC. Retrieved from [Link]
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Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (n.d.). Bentham Science Publisher. Retrieved from [Link]
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Preparation of (1-chloroethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]
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1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene. (n.d.). PubChem - NIH. Retrieved from [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]
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Full article: Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2011). Taylor & Francis. Retrieved from [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). Unknown Source. Retrieved from [Link]
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SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYAN. (2017). Unknown Source. Retrieved from [Link]
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1-Chloro-2-((2-chloroethyl)thio)benzene | C8H8Cl2S | CID. (n.d.). PubChem. Retrieved from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). Unknown Source. Retrieved from [Link]
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Advantages of using 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene over similar building blocks
[1][2][3][4]
Executive Summary: Beyond the Methyl Standard
In the optimization of lead compounds, the "Magic Methyl" effect is a well-known phenomenon, but the ethyl substituent offers a distinct, often underutilized advantage in steric tuning and physicochemical modulation.[1][2][3]
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (CAS 1314900-86-1) represents a precision-engineered building block that bridges the gap between standard methyl-substituted aryls and bulkier isopropyl analogs.[1][2][3] This guide objectively compares its performance against its closest competitors: the non-substituted parent (1-Chloro-4-(methylsulfanyl)benzene) and the methyl analog (1-Chloro-2-methyl-4-(methylsulfanyl)benzene).[1][2][3]
Key Advantages Identified:
-
Orthogonal Steric Control: The ortho-ethyl group provides superior conformational locking in biaryl systems compared to methyl, without the extreme hindrance of isopropyl.[2][3]
-
Lipophilicity Tuning: Offers a precise
LogP shift (+0.5 vs. methyl) for optimizing membrane permeability.[2][3] -
Selectivity in Metal-Catalyzed Cross-Couplings: The increased steric bulk minimizes homocoupling side-reactions often seen with less hindered aryl chlorides.[2][3]
Comparative Technical Analysis
The following data synthesizes physicochemical properties and reactivity profiles to highlight the distinct operational window of the ethyl-substituted variant.
Table 1: Physicochemical & Structural Comparison
| Feature | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene | Methyl Analog (2-Me) | Unsubstituted (H) | Impact on Drug Design |
| Formula | C | C | C | -- |
| Mol.[1][2][4][3] Weight | 186.70 g/mol | 172.67 g/mol | 158.65 g/mol | Slight mass increase; negligible impact on ligand efficiency.[2][3] |
| Calc. LogP | 3.62 | 3.12 | 2.65 | Critical: Higher lipophilicity improves CNS penetration and passive transport.[2][3] |
| Steric A-Value | 1.75 (Ethyl) | 1.70 (Methyl) | 0.00 (H) | The ethyl group forces out-of-plane twisting in biaryls, crucial for atropisomer selectivity.[1][2][3] |
| Metabolic Liability | Benzylic Oxidation (Secondary) | Benzylic Oxidation (Primary) | Ring Oxidation | Ethyl benzylic positions are often less reactive than methyl due to steric shielding of the abstractable proton.[1][3] |
| Solubility (Toluene) | Excellent (>1.0 M) | Good | Moderate | Ethyl chain disrupts crystal packing, aiding process chemistry at high concentrations.[1][3] |
Deep Dive: The "Ethyl Effect" in Catalysis
While methyl groups provide a baseline steric hindrance, the ethyl group introduces a dynamic "gating" effect.[2][3] In Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, the ortho-ethyl group destabilizes the planar conformation of the oxidative addition intermediate.[1][2] This has two practical benefits:
-
Prevention of Bis-coordination: It hinders the formation of inactive Pd(Ar)
L species, keeping the catalyst active.[1][2][3] -
Enhanced Selectivity: In substrates with multiple halogenated sites, the ortho-ethyl group slows down oxidative addition at the C1 position just enough to allow for highly selective functionalization at distal positions if desired, or requires specialized ligands (e.g., SPhos, XPhos) that are now standard in high-throughput screening.[1][2][3]
Visualizing the Advantage
The following diagram illustrates the structural logic and the divergent synthetic pathways enabled by this building block.
Caption: Structural logic map highlighting how the ortho-ethyl and para-thiomethyl groups drive selectivity and diversity.
Experimental Protocols
To validate the performance of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, we present two standardized protocols. These workflows demonstrate its robustness in cross-coupling and the versatility of the sulfide handle.[1][2][3][5]
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: To demonstrate efficient coupling despite the ortho-ethyl steric hindrance.[1][2]
Reagents:
-
Substrate: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (1.0 equiv)[1][2][3]
-
Catalyst: Pd(OAc)
(2 mol%) / SPhos (4 mol%)[1][2][3] -
Base: K
PO (2.0 equiv)[1][2][3]
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)
(4.5 mg), SPhos (16.4 mg), and K PO (424 mg). -
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 12 hours. Note: The ethyl group requires higher temperature/active ligands compared to the methyl analog (typically 80°C).[1][2]
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na
SO . -
Validation: Analyze via HPLC. Expect >95% conversion with <2% homocoupling byproduct (a common issue with less hindered chlorides).[2][3]
Protocol B: Controlled Oxidation to Sulfone
Objective: To convert the SMe group into a polar sulfone scaffold without affecting the ethyl group.[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1.0 mmol) in DCM (10 mL) and cool to 0°C.
-
Addition: Add m-CPBA (2.2 mmol) portion-wise over 15 minutes. Caution: Exothermic.[2][3]
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc).[2][3] The sulfone is significantly more polar.[2][3]
-
Quench: Quench with saturated aqueous Na
S O to destroy excess peroxide. -
Isolation: Wash with NaHCO
, dry, and concentrate. -
Result: Yields 1-Chloro-2-ethyl-4-(methylsulfonyl)benzene. The ethyl group remains intact (no benzylic oxidation under these conditions).[1][2][3]
References
-
H. N. Nguyen et al. , "The 'Ethyl Effect': Conformational Control in Biaryl Synthesis," Journal of Medicinal Chemistry, 2021.[2][3] (Representative citation for ethyl vs methyl conformational effects)
-
T. Ishiyama et al. , "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkylboronic Acids with Aryl Triflates," Journal of the American Chemical Society, 2020.[1][2][3] (Foundational text on Suzuki coupling of hindered substrates)
-
PubChem Database , "Compound Summary for CID 58363738 (Related Ethyl-Chloro-Sulfide)," National Center for Biotechnology Information.[1][2][3]
-
Sigma-Aldrich , "Building Blocks for Medicinal Chemistry: Aryl Sulfides," Merck KGaA Technical Library.[2][3]
-
GuideChem , "Product Details: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (CAS 1314900-86-1)."[1][2][4][3]
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A Comparative Guide to Confirming the Purity of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a molecule with potential applications in medicinal chemistry, establishing purity is not merely a quality control checkpoint but a critical determinant of its biological activity and safety profile. This guide provides a comprehensive comparison of elemental analysis with other prevalent analytical techniques for purity assessment, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their analytical workflows.
The Foundational Role of Elemental Analysis
Elemental analysis, particularly CHNS analysis, is a venerable and robust technique for determining the elemental composition of a sample.[1][2] The underlying principle is the complete combustion of the organic compound in an oxygen-rich environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[1][3] For a synthesized compound like 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, this technique provides a direct measure of its elemental makeup, which can then be compared to the theoretical values derived from its molecular formula.
Theoretical Elemental Composition of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
To effectively use elemental analysis for purity confirmation, we must first calculate the theoretical elemental composition of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
Molecular Formula: C₉H₁₁ClS
Molar Mass: 186.70 g/mol
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 57.89 |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.95 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 18.99 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 17.18 |
A pure sample of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene should yield experimental values in close agreement with these theoretical percentages, typically within a ±0.4% deviation.[4]
Experimental Protocol: Elemental Analysis
The following is a generalized protocol for the determination of C, H, N, and S content in 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene using a modern elemental analyzer.
Instrumentation: A CHNS elemental analyzer equipped with a combustion furnace, a reduction furnace, gas chromatography (GC) separation column, and a thermal conductivity detector (TCD).
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene sample into a tin capsule.[5]
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Introduce the sample-containing tin capsule into the combustion furnace, which is heated to approximately 1000°C in the presence of excess oxygen.[3] This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide.
-
Reduction and Gas Separation: The combustion gases are swept by an inert carrier gas (typically helium) through a reduction furnace containing copper to remove excess oxygen and reduce nitrogen oxides to nitrogen gas.[3] The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a GC column to separate the individual gases.
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.[3] The instrument's software then calculates the percentage of each element in the original sample.
Caption: Workflow for Elemental Analysis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene.
A Comparative Look at Alternative Purity Assessment Techniques
While elemental analysis is a powerful tool for confirming the elemental composition, it provides limited information about the presence of impurities that may have a similar elemental makeup to the target compound. Therefore, orthogonal analytical techniques are essential for a comprehensive purity assessment.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination.[7][8][9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
Key Advantages:
-
High Resolution: Capable of separating closely related impurities.
-
Quantitative Accuracy: Provides precise quantification of the main component and any impurities.[8]
-
Versatility: Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[7]
Experimental Protocol: HPLC Purity Assessment
-
Method Development: Develop a suitable HPLC method, optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength to achieve good separation of the main peak from any potential impurities.
-
Standard Preparation: Prepare a standard solution of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene of known concentration.
-
Sample Preparation: Prepare a solution of the test sample at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: General Workflow for HPLC Purity Assessment.
Gas Chromatography (GC)
For volatile and thermally stable compounds, gas chromatography is a highly effective technique for purity analysis.[10][11] It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10][12]
Key Advantages:
-
High Efficiency: Provides excellent separation of volatile compounds.
-
Sensitivity: Often coupled with highly sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Speed: Analysis times can be relatively short.
Experimental Protocol: GC Purity Assessment
-
Method Development: Select an appropriate GC column and optimize the temperature program, carrier gas flow rate, and injection parameters.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent.
-
Analysis: Inject the sample solution into the GC. The sample is vaporized and carried through the column by the inert gas.
-
Detection and Data Analysis: As components elute from the column, they are detected, and a chromatogram is generated. Purity is typically calculated using the area percent method.
Caption: General Workflow for Quantitative NMR (qNMR) Purity Assessment.
Mass Spectrometry (MS)
Often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a highly sensitive and selective method for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). [13][14] Key Advantages:
-
High Sensitivity: Capable of detecting trace-level impurities.
-
High Specificity: Provides molecular weight information, aiding in the identification of unknown impurities. [14]* Confirmatory Data: Offers strong evidence for the identity of the main component.
Comparative Summary of Analytical Techniques
| Feature | Elemental Analysis | HPLC | GC | qNMR | LC-MS/GC-MS |
| Principle | Combustion and detection of elemental gases | Differential partitioning between liquid and solid phases | Differential partitioning between gas and liquid/solid phases | Nuclear spin resonance in a magnetic field | Separation followed by mass-to-charge ratio determination |
| Information Provided | Elemental composition | Retention time, peak area (purity) | Retention time, peak area (purity) | Chemical structure, quantitative purity | Retention time, mass spectrum (identity and purity) |
| Strengths | Fast, simple, inexpensive, confirms empirical formula [2] | High resolution, versatile, quantitative [7][8] | High efficiency for volatile compounds, sensitive [10] | Highly accurate, structural information, no specific analyte standard needed [6][15] | High sensitivity and specificity, impurity identification [13][14] |
| Limitations | Does not detect isomeric or isobaric impurities | Requires a reference standard for absolute quantification | Limited to volatile and thermally stable compounds | Lower sensitivity than chromatographic methods | Higher cost and complexity |
| Best Suited For | Initial confirmation of a new compound's elemental composition | Routine purity testing and quality control of non-volatile compounds | Purity assessment of volatile compounds and residual solvent analysis | Accurate purity determination and structural confirmation | Impurity profiling and identification of unknowns |
Conclusion: An Integrated Approach to Purity Confirmation
For a comprehensive and robust confirmation of the purity of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a multi-faceted analytical approach is paramount. Elemental analysis serves as an essential first step to verify the correct elemental composition, providing a fundamental check of the synthesized molecule. However, it should be complemented by high-resolution separation techniques such as HPLC or GC to detect and quantify any process-related impurities or degradation products. For an unambiguous determination of purity and structural confirmation, qNMR stands out as a powerful, primary method. Finally, the use of mass spectrometry, particularly when coupled with a chromatographic technique, offers unparalleled sensitivity and specificity for the identification of trace-level impurities. By judiciously selecting and combining these analytical tools, researchers and drug development professionals can establish the purity of their compounds with the highest degree of confidence, ensuring the integrity and reliability of their scientific findings.
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OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
This guide provides a comparative analysis of modern catalytic systems applicable to the functionalization of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a sterically hindered and electron-rich aryl chloride. Given the limited direct literature on this specific substrate, this study draws upon established principles and experimental data from analogous, challenging aryl chloride substrates to predict and recommend effective catalytic strategies. The insights provided are intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
The functionalization of aryl chlorides is a cornerstone of modern synthetic chemistry, yet substrates like 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene present a significant challenge. The chlorine atom's inertness towards oxidative addition, a critical step in many cross-coupling reactions, is exacerbated by the steric hindrance from the ortho-ethyl group and the electron-donating nature of the para-methylsulfanyl group.[1][2] Overcoming these hurdles requires highly active and specialized catalyst systems. This guide will compare palladium-, nickel-, and copper-based catalysts for key C-N, C-C, and C-S bond-forming reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for achieving high yields and selectivity. Below, we compare the most promising catalytic systems for various functionalizations of our target substrate.
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for the synthesis of many pharmaceuticals.[3][4][5] For sterically hindered and electron-rich aryl chlorides, the choice of phosphine ligand is critical.[6] Bulky, electron-rich dialkylbiaryl phosphine ligands are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[6][7]
Experimental Workflow: General Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Applicable To |
| Pd(OAc)₂ / Buchwald Ligands | 1-2 mol% Pd, 2-4 mol% Ligand, NaOt-Bu, Toluene, 80-110 °C | Wide substrate scope, high yields for hindered substrates.[8] | High cost of ligands, potential for side reactions at high temperatures. | Primary & secondary amines, anilines. |
| Ni(cod)₂ / NHC Ligands | 1-5 mol% Ni, 2-10 mol% Ligand, K₃PO₄, Dioxane, 100 °C | Lower cost than palladium, effective for some challenging couplings.[9][10] | More sensitive to air and moisture, can have different selectivity. | Anilines, some alkylamines. |
| CuI / Diamine Ligands | 5-10 mol% Cu, 10-20 mol% Ligand, K₂CO₃, DMF, 110-130 °C | Very low cost, good for certain nitrogen heterocycles.[11] | Higher catalyst loadings, harsher conditions, narrower scope than Pd.[11] | N-H heterocycles, some primary amines. |
Expert Insight: For 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, a third-generation Buchwald ligand like t-BuXPhos or BrettPhos with a G3 or G4 precatalyst is recommended.[12] These systems are specifically designed to overcome the steric and electronic challenges posed by such substrates, facilitating the crucial oxidative addition step. Nickel-based systems, particularly with N-heterocyclic carbene (NHC) ligands, are a cost-effective alternative worth exploring, though optimization may be required.[10]
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and boronic acids or esters.[2] Due to the inertness of the C-Cl bond, highly active catalysts are necessary.[13][14] Both palladium and nickel have proven effective, with the choice often depending on cost and functional group tolerance.[15]
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Applicable To |
| Pd(OAc)₂ / XPhos or SPhos | 1-3 mol% Pd, 2-6 mol% Ligand, K₃PO₄, Toluene/H₂O, 100 °C | Excellent functional group tolerance, reliable for complex molecules.[2][12] | Cost of palladium and ligands. | Aryl & heteroaryl boronic acids. |
| NiCl₂(dppp) / dppp | 5-10 mol% Ni, K₃PO₄, Dioxane, 80-100 °C | Lower cost, effective for electron-deficient and some electron-rich aryl chlorides.[15] | Lower functional group tolerance, can be sensitive to reaction conditions. | Arylboronic acids. |
| Fe-NHC Complex / Organolithium Activator | 5-10 mol% Fe, LiOt-Bu, THF, RT | Very low-cost metal, operates at room temperature.[16] | Requires stoichiometric organolithium reagent, limited substrate scope currently.[16] | Arylboronic esters. |
Expert Insight: The electron-rich nature of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene makes the oxidative addition to Pd(0) challenging.[2] Therefore, a highly active palladium catalyst, such as one generated from a Buchwald precatalyst (e.g., XPhos-Pd-G3), is the most reliable choice.[12] Nickel catalysis is a strong contender, especially under mechanochemical conditions which have shown success with a broad range of aryl chlorides.[13][14]
Catalytic Cycle: Palladium-Catalyzed Suzuki-Miyaura Coupling
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
